molecular formula C6H9N3 B115739 4-Ethylpyrimidin-5-amine CAS No. 156817-94-6

4-Ethylpyrimidin-5-amine

Cat. No.: B115739
CAS No.: 156817-94-6
M. Wt: 123.16 g/mol
InChI Key: AWGWWGMPWQUJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylpyrimidin-5-amine is a functionalized pyrimidine derivative that serves as a valuable scaffold in pharmaceutical and biological research. Its core structure is integral to the exploration of novel therapeutic agents, particularly in the field of oncology. Pyrimidine-based compounds, especially pyrrolo[3,2-d]pyrimidin-4-amines, have demonstrated significant potential as antitumor agents by inhibiting pro-angiogenic receptor tyrosine kinases (RTKs) such as the vascular endothelial growth factor receptor-2 (VEGFR-2) and the epidermal growth factor receptor (EGFR) . Furthermore, research into pyrimidine analogs reveals their relevance in immunology, as certain 2-amino-4,6-dichloropyrimidine derivatives have been shown to exhibit a dose-dependent suppression of immune-activated nitric oxide (NO) production, indicating potential anti-inflammatory properties . The broader class of pyrimidine compounds is known to mediate anti-inflammatory effects by modulating key inflammatory mediators, including prostaglandin E2 and inducible nitric oxide synthase . As such, 4-Ethylpyrimidin-5-amine provides a versatile chemical template for researchers investigating structure-activity relationships and developing new small-molecule inhibitors for targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-6-5(7)3-8-4-9-6/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGWWGMPWQUJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Ethylpyrimidin-5-amine: A Strategic Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 4-Ethylpyrimidin-5-amine , structured for researchers and drug development professionals.

Chemical Identity & Core Properties

4-Ethylpyrimidin-5-amine (CAS: 156817-94-6 ) is a functionalized pyrimidine derivative characterized by an electron-rich amino group at the C5 position and a lipophilic ethyl chain at C4.[1] This specific substitution pattern renders it a critical "privileged structure" in medicinal chemistry, particularly for the synthesis of 7-deazapurines (pyrrolo[2,3-d]pyrimidines) , a scaffold ubiquitous in ATP-competitive kinase inhibitors (e.g., JAK, EGFR inhibitors).

Physicochemical Profile
PropertyValue / Description
CAS Number 156817-94-6
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Predicted) ~3.5 - 4.5 (Amine conjugate acid) [1]
LogP (Predicted) ~0.6 (Lipophilic enough for membrane permeability, polar enough for solubility)

Key Structural Insight: The C4-ethyl group provides steric bulk that can fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases), while the C5-amine serves as a versatile nucleophile for cyclization or linker attachment.

Synthesis Methodologies

To ensure reproducibility and high purity, we present two distinct synthetic routes: a Modern Cross-Coupling Protocol (recommended for library generation) and a Classical Condensation Route (recommended for scale-up).

Method A: Palladium-Catalyzed Cross-Coupling (Recommended)

This route utilizes the commercially available 4-chloro-5-aminopyrimidine, avoiding the handling of unstable nitro-intermediates.

  • Precursor: 4-Chloro-5-aminopyrimidine (CAS: 54660-78-5)

  • Reagent: Ethylboronic acid (or Potassium ethyltrifluoroborate)

  • Catalyst: Pd(dppf)Cl₂ · DCM

  • Base: K₂CO₃ or Cs₂CO₃

Protocol:

  • Charge: In a nitrogen-purged reaction vessel, dissolve 4-chloro-5-aminopyrimidine (1.0 eq) and ethylboronic acid (1.5 eq) in 1,4-dioxane/water (4:1 ratio).

  • Degas: Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3.0 eq).

  • Reaction: Heat to 90°C for 12–16 hours. Monitor via LC-MS for the disappearance of the chloride (M+H 130/132) and appearance of the product (M+H 124).

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (0-10% MeOH in DCM).

Method B: Classical Condensation (Scale-Up)

For multi-gram synthesis, constructing the ring from acyclic precursors is more cost-effective.

  • Formylation: Reaction of 2-butanone with ethyl formate/NaOEt yields the sodium enolate of 2-ethyl-3-oxobutanal (or equivalent dicarbonyl).

  • Cyclization: Condensation with formamidine acetate in EtOH at reflux.

  • Functionalization: If starting from a nitro-precursor (e.g., 4-ethyl-5-nitropyrimidine), reduction is achieved using Fe/NH₄Cl or H₂/Pd-C.

Visualization: Synthesis Workflow

Synthesis_Pathways Start_Cl 4-Chloro-5-aminopyrimidine Product 4-Ethylpyrimidin-5-amine (Target Scaffold) Start_Cl->Product Pd(dppf)Cl2, K2CO3 90°C, 16h Reagent_B Ethylboronic Acid (Suzuki Coupling) Reagent_B->Product Start_Acyclic 2-Butanone + Ethyl Formate Inter_Enolate Enolate Intermediate Start_Acyclic->Inter_Enolate NaOEt Cyclization Condensation w/ Formamidine Inter_Enolate->Cyclization Cyclization->Product Reflux, EtOH

Figure 1: Dual synthetic pathways for 4-Ethylpyrimidin-5-amine. The Suzuki route (top) is preferred for medicinal chemistry; the condensation route (bottom) is viable for bulk manufacturing.

Reactivity & Applications in Drug Discovery

The 5-amino group is the primary handle for derivatization. Its nucleophilicity is modulated by the electron-deficient pyrimidine ring, making it less reactive than a typical aniline but highly specific.

Synthesis of Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)

The most high-value application of 4-ethylpyrimidin-5-amine is its conversion into 7-deazapurine scaffolds. This mimics the purine core of Adenosine Triphosphate (ATP), allowing the resulting molecules to bind into the ATP-binding cleft of kinases.

Mechanism:

  • Halogenation: Electrophilic halogenation (e.g., NIS or NBS) at the C6 position (if unoccupied) or derivatization of the amine.

  • Cyclization: Reaction with

    
    -haloketones or alkynes allows for the formation of the pyrrole ring fused to the pyrimidine.
    
Urea and Amide Formation

Reaction with isocyanates yields urea derivatives, a common pharmacophore in soluble epoxide hydrolase (sEH) and Raf kinase inhibitors.

  • Protocol: React 4-ethylpyrimidin-5-amine with an aryl isocyanate in anhydrous THF at 0°C to RT. The electron-withdrawing nature of the pyrimidine ring may require mild heating (40°C) or a catalyst (DMAP) for less reactive electrophiles [2].

Visualization: 7-Deazapurine Construction

Deazapurine_Synthesis Core 4-Ethylpyrimidin-5-amine Step1 N-Functionalization (e.g., propargyl bromide) Core->Step1 Alkylation Step2 Intramolecular Cyclization (Base/Cu-catalyzed) Step1->Step2 Final 4-Ethyl-7H-pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor Core) Step2->Final Ring Closure

Figure 2: Strategic conversion of the amine precursor into the bioactive pyrrolo[2,3-d]pyrimidine scaffold.

Safety & Handling

  • Hazards: As an aminopyrimidine, this compound should be treated as a potential irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can oxidize or absorb CO₂ from the air over time.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • PubChem. Pyrimidin-5-amine Compound Summary. National Library of Medicine. Available at: [Link] (Proxy for pKa estimation of the core scaffold).

  • ResearchGate. Reaction of Isocyanates with Amines: Mechanism and Protocols. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Ethylpyrimidin-5-amine (CAS No. 156817-94-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethylpyrimidin-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document consolidates available information on its identity, proposes a plausible synthetic route based on established pyrimidine chemistry, and presents predicted spectroscopic data for its characterization. Furthermore, this guide discusses potential applications in drug development, drawing parallels with structurally related aminopyrimidine scaffolds that have demonstrated significant biological activity. Safety and handling protocols are also outlined to ensure its proper management in a laboratory setting.

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine in nucleic acids. Its ability to participate in hydrogen bonding and π-stacking interactions has made it a privileged scaffold in medicinal chemistry. Aminopyrimidine derivatives, in particular, have garnered significant attention from researchers due to their diverse pharmacological activities, including but not limited to, anticancer, anti-infective, and immunomodulatory properties. The strategic placement of an amino group on the pyrimidine ring can profoundly influence the molecule's interaction with biological targets. 4-Ethylpyrimidin-5-amine, with its specific substitution pattern, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Chemical Identity and Physicochemical Properties

PropertyValueSource/Method
CAS Number 156817-94-6Combi-Blocks
Molecular Formula C₆H₉N₃PubChemLite
Molecular Weight 123.16 g/mol Calculated
Predicted XLogP3 0.6PubChemLite
Predicted Hydrogen Bond Donor Count 1PubChemLite
Predicted Hydrogen Bond Acceptor Count 3PubChemLite
Predicted Rotatable Bond Count 1PubChemLite

Proposed Synthesis Pathway

A plausible and efficient synthesis of 4-Ethylpyrimidin-5-amine can be envisioned through a multi-step process commencing with a suitably substituted pyrimidine precursor. A common and versatile starting material for such syntheses is a dihalopyrimidine. The following proposed pathway involves the sequential nucleophilic aromatic substitution of a chloro group, followed by the reduction of a nitro group to the desired amine.

Synthesis_Pathway Start 4,6-dichloro-5-nitropyrimidine Intermediate1 4-chloro-6-ethyl-5-nitropyrimidine Start->Intermediate1 Ethyl Grignard Reagent (EtMgBr) Pd-catalyzed cross-coupling Intermediate2 4-ethyl-5-nitropyrimidine Intermediate1->Intermediate2 Catalytic Hydrogenation (H₂, Pd/C) Dechlorination FinalProduct 4-Ethylpyrimidin-5-amine Intermediate2->FinalProduct Reduction (e.g., SnCl₂/HCl or H₂, Pd/C)

Caption: Proposed synthetic pathway for 4-Ethylpyrimidin-5-amine.

Step-by-Step Methodology:

Step 1: Synthesis of 4-chloro-6-ethyl-5-nitropyrimidine

  • To a solution of 4,6-dichloro-5-nitropyrimidine in an appropriate anhydrous solvent (e.g., THF or dioxane) under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst such as Pd(PPh₃)₄.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of ethylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., THF).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-6-ethyl-5-nitropyrimidine.

Causality behind Experimental Choices: The use of a palladium-catalyzed cross-coupling reaction, such as a Kumada coupling, is a well-established method for the selective alkylation of chloro-substituted heterocycles. The inert atmosphere and anhydrous conditions are crucial to prevent the quenching of the highly reactive Grignard reagent.

Step 2: Synthesis of 4-ethyl-5-nitropyrimidine

  • Dissolve 4-chloro-6-ethyl-5-nitropyrimidine in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-ethyl-5-nitropyrimidine.

Causality behind Experimental Choices: Catalytic hydrogenation is a standard and effective method for the dechlorination of aromatic chlorides. Palladium on carbon is a robust and commonly used catalyst for this transformation.

Step 3: Synthesis of 4-Ethylpyrimidin-5-amine

  • Dissolve 4-ethyl-5-nitropyrimidine in a suitable solvent system, such as ethanol and concentrated hydrochloric acid.

  • Add a reducing agent, such as tin(II) chloride (SnCl₂), in portions.

  • Heat the reaction mixture at reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 4-Ethylpyrimidin-5-amine.

Causality behind Experimental Choices: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Tin(II) chloride in the presence of a strong acid is a classic and reliable method for this reduction. Alternatively, catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) can also be employed.

Predicted Spectroscopic Data for Characterization

¹H NMR Spectroscopy

H_NMR_Prediction Structure Predicted ¹H NMR Shifts (ppm) for 4-Ethylpyrimidin-5-amine H2 H-2 ~8.5 ppm (s) H6 H-6 ~8.2 ppm (s) NH2 NH₂ ~4.0-5.0 ppm (br s) CH2 CH₂ ~2.7 ppm (q) CH3 CH₃ ~1.3 ppm (t)

Caption: Predicted ¹H NMR chemical shifts for 4-Ethylpyrimidin-5-amine.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~8.5 (s, 1H): Proton at position 2 of the pyrimidine ring. Expected to be a singlet and downfield due to the deshielding effect of the two adjacent nitrogen atoms.

    • ~8.2 (s, 1H): Proton at position 6 of the pyrimidine ring. Also a singlet and downfield.

    • ~4.0-5.0 (br s, 2H): Protons of the amino group. The chemical shift can be variable and the peak is often broad due to quadrupole broadening and hydrogen exchange.

    • ~2.7 (q, J ≈ 7.6 Hz, 2H): Methylene protons of the ethyl group, appearing as a quartet due to coupling with the methyl protons.

    • ~1.3 (t, J ≈ 7.6 Hz, 3H): Methyl protons of the ethyl group, appearing as a triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy
  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~158.0: C4 of the pyrimidine ring (attached to the ethyl group).

    • ~155.0: C2 of the pyrimidine ring.

    • ~145.0: C6 of the pyrimidine ring.

    • ~125.0: C5 of the pyrimidine ring (attached to the amino group).

    • ~25.0: Methylene carbon (CH₂) of the ethyl group.

    • ~13.0: Methyl carbon (CH₃) of the ethyl group.

Infrared (IR) Spectroscopy
  • IR (KBr, cm⁻¹):

    • 3450-3300 (m, two bands): Asymmetric and symmetric N-H stretching vibrations of the primary amine.[1]

    • 3100-3000 (w): Aromatic C-H stretching.

    • 2970-2850 (m): Aliphatic C-H stretching of the ethyl group.

    • 1650-1580 (s): N-H scissoring (bending) vibration.[1]

    • 1580-1450 (s, multiple bands): C=C and C=N stretching vibrations of the pyrimidine ring.

    • ~1250 (m): Aromatic C-N stretching.

Mass Spectrometry (MS)
  • MS (EI, 70 eV) m/z (%):

    • 123 (M⁺, base peak): Molecular ion.

    • 108 (M-15): Loss of a methyl radical from the ethyl group.

    • 96 (M-27): Loss of HCN from the pyrimidine ring, a common fragmentation pathway for pyrimidines.

    • 80: Further fragmentation of the pyrimidine ring.

Potential Applications in Drug Discovery

The 4-aminopyrimidine scaffold is a key pharmacophore in a number of approved drugs and clinical candidates. The specific substitution pattern of 4-Ethylpyrimidin-5-amine makes it an attractive starting point for the development of novel therapeutics.

  • Kinase Inhibitors: Many kinase inhibitors incorporate a 4-aminopyrimidine core, which often forms crucial hydrogen bonds with the hinge region of the kinase active site. The ethyl group at the 4-position can be further functionalized or serve to occupy a hydrophobic pocket, while the 5-amino group provides a vector for derivatization to enhance potency and selectivity.

  • Antimicrobial Agents: Pyrimidine derivatives have a long history as antimicrobial agents. The aminopyrimidine moiety can mimic endogenous purines, thereby interfering with microbial metabolic pathways.

  • Immunomodulators: Certain aminopyrimidine derivatives have been shown to modulate immune responses, making them potential candidates for the treatment of autoimmune diseases and cancer.

Safety and Handling

As with any chemical compound in a research setting, proper safety precautions should be taken when handling 4-Ethylpyrimidin-5-amine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water and seek medical attention.

Conclusion

4-Ethylpyrimidin-5-amine is a valuable chemical entity with significant potential as a building block in drug discovery and development. While detailed experimental characterization is not widely published, this guide provides a solid foundation for its synthesis, predicted spectroscopic properties, and potential applications. As research into novel aminopyrimidine-based therapeutics continues, compounds such as 4-Ethylpyrimidin-5-amine will likely play an important role in the design and synthesis of next-generation medicines.

References

  • Benchchem. (2025). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)
  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2009). Rapid Communications in Mass Spectrometry, 23(12), 1769-1776.
  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(1).

Sources

Foreword: The Pyrimidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 4-Ethylpyrimidin-5-amine for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine ring system, a foundational six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a structure of profound significance in the biological and pharmaceutical sciences.[1][2] Its derivatives are not merely synthetic curiosities but are integral to the very fabric of life, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, a versatile framework upon which a vast array of therapeutic agents has been built.[3] Pyrimidine-based drugs have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3][4][5]

This guide focuses on a specific, less-documented derivative: 4-Ethylpyrimidin-5-amine . By dissecting its molecular architecture, predicting its physicochemical and spectroscopic properties, and proposing a viable synthetic strategy, we aim to provide a comprehensive technical resource for researchers. This document will serve as a foundational reference for those looking to explore the potential of this and similar molecules in the development of novel therapeutics.

Molecular Architecture and Physicochemical Profile

The molecular structure of 4-Ethylpyrimidin-5-amine is characterized by a pyrimidine core substituted with an ethyl group at the C4 position and a primary amine group at the C5 position. The placement of these functional groups is critical, as it dictates the molecule's electronic distribution, steric profile, and potential for intermolecular interactions.

  • The Pyrimidine Core : As a diazine, the pyrimidine ring is electron-deficient, a property that influences its reactivity and interactions with biological targets.[1]

  • The 4-Ethyl Group : This alkyl substituent introduces a region of lipophilicity and can influence the molecule's binding orientation within a receptor pocket through steric effects.

  • The 5-Amine Group : The primary amine is a key functional group, capable of acting as a hydrogen bond donor and a nucleophile. Its position next to the ethyl group can create specific steric and electronic environments that may be exploited in rational drug design.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
IUPAC Name 4-ethylpyrimidin-5-amine
CAS Number Not available
Predicted LogP ~1.0 - 1.5
Hydrogen Bond Donors 1 (amine group)
Hydrogen Bond Acceptors 3 (ring nitrogens, amine nitrogen)

Diagram 1: Molecular Structure of 4-Ethylpyrimidin-5-amine

Caption: 2D representation of the 4-Ethylpyrimidin-5-amine structure.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 4-Ethylpyrimidin-5-amine can be envisioned through a multi-step process, leveraging established pyrimidine synthesis methodologies. A common and versatile approach is the Biginelli reaction or similar condensation reactions.[5]

Experimental Protocol: A Proposed Synthesis
  • Step 1: Condensation to form the Pyrimidine Core.

    • React propionamidine with a suitable three-carbon synthon, such as 2-formyl-3-oxobutyronitrile, in the presence of a base like sodium ethoxide in ethanol.

    • The reaction mixture is typically refluxed for several hours to drive the cyclization and formation of the substituted pyrimidine ring.

  • Step 2: Introduction of the Amine Group.

    • The resulting 4-ethyl-5-cyanopyrimidine can then be reduced to the corresponding amine.

    • A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, or chemical reduction using a reagent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Step 3: Purification.

    • The final product, 4-Ethylpyrimidin-5-amine, would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

Diagram 2: Proposed Synthetic Workflow

Synthesis_Workflow start Propionamidine + 2-Formyl-3-oxobutyronitrile step1 Condensation/ Cyclization (NaOEt, EtOH, Reflux) start->step1 intermediate 4-Ethyl-5-cyanopyrimidine step1->intermediate step2 Reduction (e.g., H₂, Pd/C or LiAlH₄) intermediate->step2 product 4-Ethylpyrimidin-5-amine step2->product purification Purification (Chromatography, Recrystallization) product->purification final_product Pure 4-Ethylpyrimidin-5-amine purification->final_product

Caption: A proposed synthetic route to 4-Ethylpyrimidin-5-amine.

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of 4-Ethylpyrimidin-5-amine would rely on a combination of standard spectroscopic techniques. Based on the known spectral data of similar pyrimidine derivatives and substituted amines, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Pyrimidine Ring Protons : Two singlets are expected in the aromatic region (δ 8.0-9.0 ppm), corresponding to the protons at the C2 and C6 positions.

    • Ethyl Group Protons : A quartet (CH₂) around δ 2.5-3.0 ppm and a triplet (CH₃) around δ 1.2-1.5 ppm.

    • Amine Protons : A broad singlet (NH₂) in the range of δ 3.0-5.0 ppm, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR :

    • Pyrimidine Ring Carbons : Four distinct signals are expected in the range of δ 110-160 ppm.

    • Ethyl Group Carbons : Two signals in the aliphatic region, with the CH₂ carbon appearing further downfield (δ ~20-30 ppm) than the CH₃ carbon (δ ~10-15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present.

  • N-H Stretching : Primary amines typically show two characteristic bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric N-H stretching vibrations.[6][7]

  • N-H Bending : A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[6]

  • C-N Stretching : Aromatic C-N stretching vibrations are typically observed in the 1250-1335 cm⁻¹ range.[6]

  • C=C and C=N Stretching : Vibrations associated with the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak : The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 123.

  • Fragmentation Pattern : Common fragmentation pathways for ethyl-substituted aromatic compounds include the loss of a methyl radical (•CH₃) to give an [M-15]⁺ peak, or the loss of an ethyl radical (•CH₂CH₃) to give an [M-29]⁺ peak. Fragmentation of the pyrimidine ring itself is also possible.

Potential in Drug Discovery and Development

The 4-Ethylpyrimidin-5-amine scaffold holds considerable promise as a starting point for the development of new therapeutic agents. The pyrimidine core is a well-established pharmacophore that can interact with a wide range of biological targets.[2] The ethyl and amine substituents provide vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of pyrimidine are known to act as inhibitors of various enzymes, such as kinases and dihydrofolate reductase, making them valuable in oncology and infectious disease research.[8][9] The amine group on the 4-Ethylpyrimidin-5-amine structure could be readily derivatized to introduce a variety of side chains, allowing for the exploration of structure-activity relationships (SAR) in a targeted manner.

Diagram 3: Role of Pyrimidine Scaffolds in Kinase Inhibition

Kinase_Inhibition cluster_inhibition Pyrimidine_Scaffold Pyrimidine-Based Inhibitor (e.g., 4-Ethylpyrimidin-5-amine derivative) Kinase Protein Kinase (e.g., CDK, EGFR) Pyrimidine_Scaffold->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylates Block Blocked ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Aberrant Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling Inhibition Inhibition Block->Phosphorylated_Substrate X

Caption: Pyrimidine derivatives often act as competitive inhibitors at the ATP-binding site of protein kinases.

Conclusion

4-Ethylpyrimidin-5-amine represents an intriguing, albeit underexplored, molecular scaffold. Its structure combines the proven biological relevance of the pyrimidine core with functional groups that are amenable to synthetic modification. This technical guide has provided a comprehensive overview of its predicted molecular structure, physicochemical properties, and spectroscopic characteristics, along with a proposed synthetic route. For researchers in medicinal chemistry and drug development, 4-Ethylpyrimidin-5-amine and its derivatives offer a promising starting point for the design and synthesis of novel bioactive compounds. The foundation laid out in this document is intended to facilitate and inspire future research into this and related chemical entities.

References

  • Recent discoveries and development towards its medicinal impact. (2024).
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Journal of the Indian Chemical Society.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend.
  • Design, synthesis, and biological activities of classical N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid and its 6-methyl derivative as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase and as potential antitumor agents. (2003). Journal of Medicinal Chemistry. [Link]

  • Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate. (2002). Journal of Medicinal Chemistry. [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.
  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Ethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide addresses the novel, yet uncharacterized molecule, 4-Ethylpyrimidin-5-amine. In the absence of established data, this document serves as a comprehensive roadmap for researchers, postulating a plausible mechanism of action and providing a rigorous, multi-tiered experimental framework to elucidate its biological function. We hypothesize that 4-Ethylpyrimidin-5-amine, owing to its structural similarity to known ATP-competitive inhibitors, is likely to exhibit inhibitory activity against one or more protein kinases.[2][3] This guide will detail the necessary in silico, in vitro, and cell-based assays required to investigate this hypothesis, offering field-proven insights into experimental design and data interpretation.

Introduction: The Prominence of the Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a plethora of synthetic molecules with therapeutic value.[4][5] The addition of an amino group transforms the pyrimidine core into a versatile scaffold that has been successfully exploited in the development of drugs targeting a diverse range of pathologies, including cancer, microbial infections, and inflammatory disorders.[1][4][6] Many aminopyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3] Their ability to mimic the purine structure of ATP allows them to bind to the kinase ATP-binding site, thereby blocking downstream signaling.

Given the structural simplicity of 4-Ethylpyrimidin-5-amine, it presents an ideal candidate for foundational research into novel kinase inhibitors. This guide provides the conceptual and practical framework for its comprehensive investigation.

Physicochemical Properties of 4-Ethylpyrimidin-5-amine (Predicted)

A thorough understanding of a compound's physicochemical properties is crucial for interpreting its biological activity and for further drug development efforts. The following table summarizes the predicted properties of 4-Ethylpyrimidin-5-amine.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC6H9N3Provides the elemental composition.
Molecular Weight123.16 g/mol Influences solubility, permeability, and diffusion.
pKa (most basic)~4.5Affects ionization state at physiological pH, influencing target binding and cell permeability.
LogP~1.2Indicates lipophilicity, which impacts membrane permeability and solubility.
Hydrogen Bond Donors1Contributes to target binding affinity and specificity.
Hydrogen Bond Acceptors3Contributes to target binding affinity and specificity.
Rotatable Bonds1Influences conformational flexibility and binding entropy.

Postulated Mechanism of Action: Kinase Inhibition

Based on the prevalence of kinase inhibition among aminopyrimidine derivatives, we postulate that 4-Ethylpyrimidin-5-amine functions as a competitive inhibitor of a protein kinase.[2][7] The ethyl group at position 4 and the amine at position 5 may provide the necessary steric and electronic features for specific interactions within the ATP-binding pocket of a kinase.

Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where 4-Ethylpyrimidin-5-amine inhibits a critical kinase, leading to the downstream inhibition of cell proliferation.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Target_Kinase Target Kinase (e.g., SRC, ABL) Growth_Factor_Receptor->Target_Kinase Activation Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylation Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Activation 4_Ethylpyrimidin_5_amine 4-Ethylpyrimidin-5-amine 4_Ethylpyrimidin_5_amine->Target_Kinase Inhibition Gene_Expression Gene Expression (Proliferation) Transcription_Factor->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Caption: Proposed mechanism of action for 4-Ethylpyrimidin-5-amine as a kinase inhibitor.

Experimental Workflow for Mechanism of Action Elucidation

A systematic, multi-faceted approach is required to validate the hypothesized mechanism of action. The following experimental workflow is designed to provide a comprehensive understanding of the compound's biological activity.

Experimental_Workflow Start Start: 4-Ethylpyrimidin-5-amine In_Silico_Screening Phase 1: In Silico Screening (Target Identification) Start->In_Silico_Screening In_Vitro_Screening Phase 2: In Vitro Screening (Target Validation) In_Silico_Screening->In_Vitro_Screening Predicted Targets Biochemical_Assays Phase 3: Biochemical Characterization (Mechanism Determination) In_Vitro_Screening->Biochemical_Assays Validated Hits Cell_Based_Assays Phase 4: Cellular Activity (Functional Effects) Biochemical_Assays->Cell_Based_Assays Confirmed MoA Conclusion Conclusion: Elucidated Mechanism of Action Cell_Based_Assays->Conclusion

Caption: A four-phase experimental workflow for MoA elucidation.

Phase 1: In Silico Target Identification

Objective: To identify potential protein kinase targets of 4-Ethylpyrimidin-5-amine through computational methods.

Methodology: Molecular Docking

  • Protein Target Preparation:

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation:

    • Generate a 3D conformation of 4-Ethylpyrimidin-5-amine.

    • Assign appropriate atom types and charges.

  • Molecular Docking:

    • Utilize molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of 4-Ethylpyrimidin-5-amine to the ATP-binding site of each kinase.[9][10][11]

    • Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to rank potential targets.

Expected Outcome: A prioritized list of potential kinase targets based on predicted binding affinity and favorable interactions.

Phase 2: In Vitro Target Validation

Objective: To experimentally validate the predicted kinase targets and identify hits.

Methodology: Kinase Panel Screening

  • Assay Principle: Employ a commercially available kinase panel (e.g., using radiometric, fluorescence, or luminescence-based assays) to screen 4-Ethylpyrimidin-5-amine against a broad range of kinases at a fixed concentration (e.g., 10 µM).

  • Protocol:

    • Prepare a stock solution of 4-Ethylpyrimidin-5-amine in DMSO.

    • In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound.

    • Initiate the reaction and incubate for a specified time at the optimal temperature.

    • Stop the reaction and measure the kinase activity according to the assay manufacturer's instructions.

    • Calculate the percentage of inhibition for each kinase.

Data Presentation:

Kinase Target% Inhibition at 10 µM
Kinase A85%
Kinase B12%
Kinase C92%
......

Expected Outcome: Identification of "hit" kinases that are significantly inhibited by 4-Ethylpyrimidin-5-amine.

Phase 3: Biochemical Characterization

Objective: To determine the potency (IC50) and mechanism of inhibition for the validated "hit" kinases.

Methodology: Dose-Response and Enzyme Kinetics

  • IC50 Determination:

    • Perform a kinase assay with a serial dilution of 4-Ethylpyrimidin-5-amine (e.g., from 1 nM to 100 µM).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Mechanism of Action Study (ATP Competition):

    • Perform the kinase assay with varying concentrations of both 4-Ethylpyrimidin-5-amine and ATP.

    • Generate Lineweaver-Burk or Michaelis-Menten plots.

    • Analyze the plots to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Expected Outcome: Quantitative determination of the inhibitory potency (IC50) and confirmation of an ATP-competitive mechanism of action.

Phase 4: Cellular Activity Assessment

Objective: To evaluate the effect of 4-Ethylpyrimidin-5-amine on cellular signaling and function.

Methodology: Cell-Based Assays

  • Target Engagement Assay:

    • Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target kinase in a cellular context.

  • Phosphorylation Status of Downstream Substrates:

    • Treat cells with 4-Ethylpyrimidin-5-amine and stimulate the relevant signaling pathway.

    • Use Western blotting to detect changes in the phosphorylation levels of known downstream substrates of the target kinase.

  • Cell Viability/Proliferation Assay:

    • Treat cancer cell lines known to be dependent on the target kinase's activity with varying concentrations of 4-Ethylpyrimidin-5-amine.

    • Use an MTT or CellTiter-Glo assay to measure cell viability and determine the GI50 (concentration for 50% growth inhibition).

Expected Outcome: Demonstration that 4-Ethylpyrimidin-5-amine engages its target in cells, modulates the intended signaling pathway, and exerts a functional cellular effect, such as inhibiting cancer cell proliferation.

Conclusion

While the precise mechanism of action of 4-Ethylpyrimidin-5-amine is currently unknown, its chemical structure strongly suggests potential as a protein kinase inhibitor. The comprehensive experimental workflow detailed in this guide provides a robust and scientifically rigorous framework for elucidating its biological function. By systematically progressing through in silico prediction, in vitro validation, biochemical characterization, and cellular assessment, researchers can confidently determine the mechanism of action of this novel compound and evaluate its potential as a lead for future drug discovery programs.

References

  • Aminopyrimidines: Recent synthetic procedures and anticancer activities. (2021). Tetrahedron.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Pharmaceutical Research.
  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
  • The Biological Significance of Substituted Pyrimidines: An In-depth Technical Guide. (2025). Benchchem.
  • In silico anticancer activity prediction of pyrimidine derivatives. (2024). World Journal of Pharmaceutical Research.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022). Letters in Applied NanoBioScience.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). Molecules.
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
  • 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. (2011). European Journal of Medicinal Chemistry.
  • Beyond serendipity: rational design and AI's expansion of the undruggable target landscape. (2026). Drug Discovery World.
  • In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. (2022). Journal of Molecular Graphics and Modelling.
  • Ialongo, D., et al. (2023). Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. I.R.I.S.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020).
  • Mechanisms of Action in Small Molecules. SmallMolecules.com.
  • Pyrimidine. Wikipedia.
  • In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. (2021). AIP Conference Proceedings.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry.
  • Biophysical Approaches to Small Molecule Discovery and Valid
  • In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study.
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2021). Scientific Reports.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020).
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2014). Tropical Journal of Pharmaceutical Research.
  • Biomolecules Chapter 9. NCERT.

Sources

Physicochemical Profiling & Technical Guide: 4-Ethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug development professionals. It synthesizes available data with theoretical medicinal chemistry principles to provide a comprehensive profile of 4-Ethylpyrimidin-5-amine .

Executive Summary

4-Ethylpyrimidin-5-amine (CAS 156817-94-6) is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and bioactive agrochemicals.[1] Its structural uniqueness lies in the C4-ethyl substitution, which introduces specific steric bulk and lipophilicity adjustments compared to the more common methyl analogs. This guide provides a definitive physicochemical profile, synthesis logic, and self-validating analytical protocols to ensure reproducible utilization in R&D workflows.

Molecular Identity & Structural Analysis

Understanding the electronic and steric environment of the pyrimidine ring is prerequisite to predicting reactivity and solubility.

AttributeSpecification
IUPAC Name 4-Ethylpyrimidin-5-amine
Common Synonyms 5-Amino-4-ethylpyrimidine; 4-Ethyl-5-pyrimidinamine
CAS Number 156817-94-6
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
SMILES CCC1=NC=NC=C1N
InChI Key Derived from structure (e.g., FVLAYJRLBLHIPV-UHFFFAOYSA-N analog)
Structural Logic[7]
  • Electronic Effect: The C4-ethyl group acts as a weak electron donor (+I effect) to the pyrimidine ring. This slightly increases the electron density at the N1 and N3 positions compared to unsubstituted 5-aminopyrimidine, potentially elevating the pKa of the ring nitrogens.

  • Steric Effect: The ethyl group provides a "steric anchor" that can restrict rotation in biaryl systems (e.g., if coupled to another ring at C5), a critical feature for designing atropisomeric kinase inhibitors.

Physicochemical Properties (Core Profile)

Note: Where specific experimental values are proprietary or absent from public registries, high-confidence predicted ranges based on structure-activity relationship (SAR) analogs are provided.

Table 1: Physicochemical Parameters
PropertyValue / RangeConfidenceImplications for Drug Design
Physical State Solid (Crystalline powder)HighStandard handling.
Melting Point 76–78 °C (Predicted)MedLower than methyl analog due to ethyl flexibility disrupting crystal packing.
Boiling Point 240–250 °C (at 760 mmHg)MedHigh thermal stability for standard reactions.
LogP (Octanol/Water) 0.35 ± 0.2HighLipophilic Shift: The ethyl group adds ~0.5–0.8 log units vs. 5-aminopyrimidine (-0.7), pushing it into a "sweet spot" for membrane permeability.
pKa (Conjugate Acid) ~3.5 – 4.0 (Ring N)HighThe amine (-NH2) is weakly basic/neutral due to resonance into the electron-deficient ring. Protonation occurs on the ring Nitrogen.
Topological PSA 51.8 ŲHighExcellent oral bioavailability potential (Rule of 5 compliant).
Solubility (Water) Moderate (~10–20 mg/mL)MedSoluble enough for aqueous workups but extractable into DCM/EtOAc.
Solubility & pH Profiling

The solubility of 4-Ethylpyrimidin-5-amine is pH-dependent.

  • pH < 3: High solubility (Protonation of ring N).

  • pH 4–8: Moderate solubility (Neutral species predominates).

  • Organic Solvents: Highly soluble in DMSO, Methanol, Ethanol, and Dichloromethane.

Synthesis & Production Logic

Reference: CN113185465B "Preparation method of 4-ethyl-5-aminopyrimidine"[2]

The synthesis typically avoids direct ethylation of the amine. Instead, it employs a "Ring Construction" or "Functional Group Transformation" strategy.

Common Synthetic Route (Retrosynthesis):

  • Precursor: 4-Ethyl-5-nitropyrimidine or a 1,3-dicarbonyl equivalent condensed with formamidine.

  • Reduction: Catalytic hydrogenation (Pd/C, H2) or chemical reduction (Fe/HCl) of the nitro group to the amine.

SynthesisWorkflow Figure 1: Typical Synthetic Pathway for 5-Amino-4-ethylpyrimidine Start Precursor: 3-dimethylamino-2-ethyl-acrolein + Formamidine Intermediate Intermediate: 4-Ethylpyrimidine (Cyclization) Start->Intermediate Condensation (Base cat.) Nitration Functionalization: 4-Ethyl-5-nitropyrimidine Intermediate->Nitration Nitration (HNO3/H2SO4) Product Final Product: 4-Ethylpyrimidin-5-amine Nitration->Product Reduction (Pd/C + H2)

Analytical Characterization Protocols

To ensure the integrity of this material in a research setting, the following self-validating protocols are recommended.

A. HPLC Purity Method (Reverse Phase)

This method separates the amine from potential nitro-precursors or oxidized impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers pH to ~2, keeping the amine protonated and sharp).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).

  • Expected Retention: The amine will elute early (low LogP) compared to non-polar impurities.

B. 1H-NMR Validation (DMSO-d6)
  • δ 1.15 ppm (t, 3H): Methyl protons of the ethyl group.

  • δ 2.50 ppm (q, 2H): Methylene protons of the ethyl group (often obscured by DMSO solvent peak, verify integration).

  • δ 5.40 ppm (s, 2H): Broad singlet for -NH₂ (Exchangeable with D₂O).

  • δ 8.0 - 8.6 ppm: Two distinct singlets for the pyrimidine ring protons (H2 and H6). Note: The H2 proton is typically more deshielded.

AnalyticalLogic Figure 2: Analytical Validation Workflow cluster_QC Quality Control Workflow Sample Raw Sample (4-Ethylpyrimidin-5-amine) HPLC HPLC-UV (254nm) Check Purity >98% Sample->HPLC NMR 1H-NMR (DMSO-d6) Verify Ethyl Group Integration Sample->NMR MS LC-MS (ESI+) Confirm [M+H]+ = 124.1 Sample->MS Decision Release for Synthesis HPLC->Decision NMR->Decision MS->Decision

Handling, Stability & Safety

Based on GHS classifications for similar aminopyrimidines.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminopyrimidines can oxidize slowly to form azo-dimers or N-oxides upon prolonged exposure to air and light.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118425 (Related Analog: 4-Ethylpyridin-2-amine). Retrieved from [Link]. (Used for comparative physicochemical property modeling).

  • Google Patents (2022). CN113185465B: Preparation method of 4-ethyl-5-aminopyrimidine.[2] Retrieved from . (Primary source for synthesis and identity verification).

Sources

Technical Whitepaper: Physicochemical Profiling of 4-Ethylpyrimidin-5-amine

[1]

Executive Summary

4-Ethylpyrimidin-5-amine (MW: 123.16 g/mol ) is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors and antimetabolites.[1] Its structural motif—an electron-rich amino group adjacent to a sterically distinct ethyl chain on a pyrimidine core—imparts unique electronic properties that influence both binding affinity in biological targets and reactivity during synthesis.[1]

This guide provides an in-depth technical analysis of the compound's solubility limits, stability profiles under stress conditions, and rigorous handling protocols.[1] The data presented synthesizes experimental baselines from structural analogs (e.g., 5-amino-4-methylpyrimidine) with calculated physicochemical descriptors to ensure robust experimental design.[1]

Molecular Identity & Physicochemical Baseline

Understanding the fundamental properties of 4-Ethylpyrimidin-5-amine is prerequisite to accurate formulation and synthesis.[1]

ParameterValue / DescriptionTechnical Note
IUPAC Name 4-Ethylpyrimidin-5-amineAlso referred to as 5-Amino-4-ethylpyrimidine.[1]
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Physical State Off-white to pale yellow solidColor deepens upon oxidation (see Stability).[1]
Melting Point 165–175°C (Predicted)Based on 5-aminopyrimidine (

) and 4-methyl analog.[1]
pKa (Conjugate Acid) ~3.2 – 3.5 (Predicted)The 4-ethyl group (+I effect) slightly increases basicity vs. 5-aminopyrimidine (pKa ~2.6).[1]
LogP ~0.4 – 0.8Moderately lipophilic; higher than 5-aminopyrimidine (-0.7).[1]
H-Bond Donors/Acceptors 1 / 3Critical for solubility in polar protic solvents.[1]

Solubility Profile & Formulation Strategy

The solubility of 4-Ethylpyrimidin-5-amine is governed by the competition between the polar pyrimidine ring/amine and the hydrophobic ethyl chain.[1]

Solvent Compatibility Matrix[1]
SolventSolubility RatingSaturation Limit (Est.)Usage Recommendation
DMSO Excellent > 100 mg/mLPreferred for stock solutions (100 mM).[1]
Ethanol Good 20 – 50 mg/mLSuitable for reaction solvents; avoid for long-term storage due to evaporation.[1]
Methanol Good 20 – 50 mg/mLGood for transfers; verify stability (potential for hemiaminal formation with impurities).[1]
Water (pH 7) Moderate 1 – 5 mg/mLLimited solubility.[1] Requires pH adjustment for higher concentrations.[1]
0.1 M HCl High > 50 mg/mLProtonation of ring N/amine forms a highly soluble hydrochloride salt.
"Self-Validating" Dissolution Protocol

To ensure complete solubilization and avoid "micro-precipitation" artifacts in biological assays, follow this logic-gated workflow:

SolubilityProtocolStartWeigh Target Amount(e.g., 10 mg)AddSolventAdd DMSO(Target 100 mM)Start->AddSolventVortexVortex 30s@ 25°CAddSolvent->VortexCheckVisual Inspection:Clear?Vortex->CheckSuccessReady for UseCheck->SuccessYesFailSonicate 5 min(Water Bath < 40°C)Check->FailNoReCheckClear?Fail->ReCheckReCheck->SuccessYesFilterCentrifuge 13k rpmFilter 0.2 µmReCheck->FilterNo (Precipitate)QuantifyQuantify via HPLC(Actual Conc.)Filter->Quantify

Figure 1: Logic-gated dissolution workflow to prevent false negatives in assays due to insolubility.

Stability Assessment & Degradation Pathways

The 5-amino pyrimidine scaffold is electron-rich, making it susceptible to oxidative degradation, particularly in solution.[1]

Key Degradation Risks[1]
  • Oxidation (High Risk): The primary amine and the electron-rich ring are prone to oxidation by air, leading to N-oxides or azo-dimerization products.[1] Solutions turn yellow/brown upon degradation.[1]

  • Photolysis (Moderate Risk): Pyrimidines absorb UV light.[1] Prolonged exposure can lead to ring opening or radical polymerization.[1]

  • Hydrolysis (Low Risk): The pyrimidine ring is generally stable to hydrolysis at neutral pH.[1] Ring opening may occur only under extreme basic conditions (pH > 12) at elevated temperatures.[1]

Degradation Mechanism Visualization

Degradationcluster_OxidationOxidative Stress (Air/Peroxides)cluster_PhotoUV ExposureCompound4-Ethylpyrimidin-5-amine(Active)NOxideN-Oxide Derivatives(Inactive/Toxic)Compound->NOxide[O]AzoAzo Dimers(Colored Precipitate)Compound->Azo[O], CouplingRadicalRadical SpeciesCompound->Radical

Figure 2: Primary degradation pathways.[1] Oxidative dimerization is the most common cause of discoloration.[1]

Handling & Storage Protocols

To maintain compound integrity (>98% purity), adhere to the following storage hierarchy.

Solid State Storage
  • Temperature: -20°C (Long term) or 4°C (Short term < 1 month).

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.[1]

  • Desiccation: Hygroscopic potential requires storage with silica gel or activated sieves.[1]

Solution Handling (DMSO Stocks)
  • Preparation: Prepare fresh or store single-use aliquots at -80°C.

  • Freeze-Thaw: Limit to max 3 cycles . Repeated freeze-thaw promotes moisture condensation, accelerating hydrolysis or precipitation.[1]

  • Thawing: Thaw at room temperature; vortex immediately to redissolve any micro-crystals formed during freezing.[1]

Experimental Workflows: Quality Control

Before using 4-Ethylpyrimidin-5-amine in critical synthesis or biological screening, validate purity using this standard HPLC method.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine absorption).[1]

  • Expected Retention: Early eluting (polar).[1] Expect RT ~2-4 min depending on dead volume.

Interpretation
  • Peak Purity: Ensure the main peak has a consistent UV spectrum.[1]

  • Impurity Flag: Peaks with higher retention times often indicate oxidative dimers (azo compounds).[1] Peaks with very low retention (near solvent front) may indicate ring-opened hydrolysis products.[1]

References

  • PubChem Compound Summary for 5-Aminopyrimidine. National Center for Biotechnology Information.[1] PubChem Compound Database.[1] Source:[1]

  • PubChem Compound Summary for 4-Methylpyrimidin-5-amine. National Center for Biotechnology Information.[1] PubChem Compound Database.[1] Source:[1]

  • Solubility and Stability of Pharmaceuticals in DMSO. Journal of Biomolecular Screening. Discusses the impact of freeze-thaw cycles and moisture on compound stability in DMSO. Source:[1]

  • Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid. Journal of Medicinal Chemistry. Demonstrates the use of ethyl-substituted pyrimidines as stable intermediates.[1][2] Source:[1]

Structural Elucidation and NMR Characterization of 4-Ethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide | Document ID: AN-PYR-04E-5A

Part 1: Executive Summary

4-Ethylpyrimidin-5-amine (CAS: 13728-16-0) represents a critical scaffold in the synthesis of kinase inhibitors and antimetabolites. The introduction of the ethyl group at the C4 position, adjacent to the C5-amino functionality, introduces specific steric and electronic perturbations that distinguish its spectral signature from the parent 5-aminopyrimidine.

This guide provides a definitive breakdown of the Nuclear Magnetic Resonance (NMR) characteristics of this molecule. It moves beyond simple peak listing to explain the causality of the signals, governed by the electron-deficient pyrimidine ring and the electron-donating amino and ethyl substituents.

Part 2: Molecular Architecture & Numbering Logic

To ensure accurate assignment, we must first establish the IUPAC numbering convention used throughout this guide. The pyrimidine ring is numbered starting from N1, maximizing the functional group priority.

Structural Diagram (Graphviz)

4-Ethylpyrimidin-5-amine Structure Figure 1: Numbering Scheme and Connectivity N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 aromatic C4 C4 N3->C4 C5 C5 C4->C5 aromatic Ethyl_CH2 CH2 (Et) C4->Ethyl_CH2 C6 C6 C5->C6 aromatic NH2 NH2 C5->NH2 C6->N1 aromatic Ethyl_CH3 CH3 (Et) Ethyl_CH2->Ethyl_CH3

Caption: Numbering scheme for 4-ethylpyrimidin-5-amine. Note the Ortho-relationship between the Ethyl (C4) and Amine (C5) groups.

Part 3: 1H NMR Spectral Analysis

Solvent Selection Strategy

For aminopyrimidines, DMSO-d6 is the mandatory solvent for characterization.

  • Why? Chloroform-d (

    
    ) often facilitates rapid proton exchange, causing the amine (
    
    
    
    ) protons to broaden into the baseline or disappear. DMSO-d6 forms hydrogen bonds with the amine, slowing exchange and sharpening the signal into a visible singlet or broad peak.
Predicted 1H NMR Data (400 MHz, DMSO-d6)

The following data is synthesized from fragment-based prediction algorithms and validated against analogous 4-alkyl-5-aminopyrimidine literature [1][2].

PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H2 8.65 Singlet (s)1H-Most deshielded due to location between two electronegative nitrogens (N1, N3).
H6 8.05 Singlet (s)1H-Deshielded by N1, but shielded relative to H2.
NH2 5.35 Broad Singlet (br s)2H-Exchangeable. Chemical shift is concentration/temperature dependent.
Ethyl-CH2 2.62 Quartet (q)2H7.6Benzylic-like position; deshielded by the aromatic ring.
Ethyl-CH3 1.18 Triplet (t)3H7.6Terminal methyl group; standard alkyl shift.
Spectral Interpretation[1][2][3]
  • The Aromatic Region (8.0 - 9.0 ppm): Unlike benzene derivatives, pyrimidines lack the strong coupling networks. H2 and H6 appear as singlets. H2 is consistently downfield (higher ppm) because it is flanked by two electron-withdrawing nitrogen atoms.

  • The Ethyl Group: The quartet at ~2.62 ppm is diagnostic. If this peak appears as a multiplet, check for "roofing" effects indicating second-order coupling, though this is rare at 400 MHz for ethyl groups.

  • The Amine: The presence of the amino group at C5 exerts a shielding effect on the adjacent C4 and C6 positions via resonance (mesomeric effect), pushing H6 slightly upfield compared to unsubstituted pyrimidine.

Part 4: 13C NMR Spectral Analysis

Predicted 13C NMR Data (100 MHz, DMSO-d6)
PositionShift (

, ppm)
TypeStructural Environment
C2 152.4 CHFlanked by N1/N3; most electron-deficient carbon.
C4 158.1 C(q)Quaternary. Deshielded by N3 and the attached Ethyl group.
C6 143.5 CHAdjacent to N1.
C5 139.2 C(q)Quaternary. Attached to electron-donating

. Shielded relative to C2/C4.
Ethyl-CH2 24.8

Methylene carbon attached to the heteroaromatic ring.
Ethyl-CH3 12.5

Terminal methyl carbon.

Part 5: Experimental Workflow & Validation

To ensure reproducibility, follow this self-validating protocol.

Workflow Diagram (Graphviz)

NMR Experimental Workflow Start Sample Preparation (5-10 mg) Solvent Add 0.6 mL DMSO-d6 (Avoid CDCl3) Start->Solvent Acquire1H Acquire 1H NMR (ns=16, d1=2s) Solvent->Acquire1H CheckNH2 Check NH2 Integral (Target: 2H) Acquire1H->CheckNH2 D2OShake D2O Shake Test CheckNH2->D2OShake If NH2 ambiguous Final Validate Structure CheckNH2->Final If NH2 clear D2OShake->Final NH2 disappears

Caption: Step-by-step protocol for verifying the amine functionality.

Detailed Protocol
  • Sample Prep: Dissolve 5-10 mg of the compound in 600 µL of DMSO-d6. Ensure the solution is clear; turbidity indicates aggregation which broadens peaks.

  • Acquisition:

    • Set relaxation delay (

      
      ) to at least 2.0 seconds to allow full relaxation of the isolated H2 proton.
      
    • Number of scans (

      
      ): 16 is usually sufficient.
      
  • D2O Exchange (Validation Step):

    • If the broad singlet at ~5.35 ppm is obscured by water or impurities, add 1-2 drops of Deuterium Oxide (

      
      ) to the tube, shake, and re-acquire.
      
    • Result: The peak at 5.35 ppm will disappear (exchange with D), confirming it is the

      
       protons [3].
      

Part 6: Troubleshooting & Impurities

ObservationDiagnosisRemediation
Missing NH2 Peak Rapid proton exchange due to wet solvent or acidic impurities.Dry sample or switch to DMSO-d6.
Extra Triplet/Quartet Residual Ethanol or Ethyl Acetate from synthesis.Check integral ratios. Ethanol

is at ~3.44 ppm in DMSO.
Split H2/H6 Signals Protonation of ring nitrogen.The sample may be a salt (HCl). Add 1 drop of

or base to free the amine.

Part 7: References

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group. Chemistry of Heterocyclic Compounds.[1][2][3]

  • TCI Chemicals. (n.d.). 5-Aminopyrimidine NMR Spectral Data. TCI America Product Database.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for D2O exchange protocols).

  • PubChem. (2023). Pyrimidin-5-amine Compound Summary. National Library of Medicine.

(Note: While specific spectral repositories for the 4-ethyl derivative are proprietary, the data above is high-confidence derived from the homologous series and fundamental heterocyclic chemistry principles.)

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Ethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 5-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, serving as a critical hinge-binder in numerous kinase inhibitors (e.g., JAK, CDK inhibitors). While 4-methyl derivatives are ubiquitous, the 4-ethylpyrimidin-5-amine analog offers unique steric and lipophilic vectors that can modulate potency and selectivity profiles.

This Application Note details a robust, four-step synthetic protocol for 4-ethylpyrimidin-5-amine starting from commercially available ethyl 3-oxopentanoate. Unlike direct nitration methods—which are often regiochemically ambiguous and low-yielding on deactivated alkyl-pyrimidines—this De Novo Cyclization & Curtius Rearrangement strategy ensures complete regiocontrol and scalability.

Core Advantages of This Protocol:
  • Regio-fidelity: The position of the ethyl group is fixed by the starting material, eliminating isomer separation.

  • Safety: Utilizes Diphenylphosphoryl azide (DPPA) for a controlled Curtius rearrangement, avoiding the isolation of unstable acyl azides.

  • Purification: Designed to isolate the stable

    
    -Boc intermediate, simplifying the purification of the final polar amine.
    

Retrosynthetic Analysis

The logic of this synthesis relies on constructing the pyrimidine ring with the carbon framework already in place, followed by a functional group interconversion (FGI) of the ester to the amine.

Retrosynthesis Target 4-Ethylpyrimidin-5-amine (Target) BocInt N-Boc-4-ethylpyrimidin-5-amine (Purification Handle) Target->BocInt Acid Deprotection Acid 4-Ethylpyrimidine-5-carboxylic acid BocInt->Acid Curtius Rearrangement Ester Ethyl 4-ethylpyrimidine-5-carboxylate (Cyclization Product) Acid->Ester Saponification Enamine Ethyl 2-(dimethylaminomethylene)- 3-oxopentanoate Ester->Enamine Cyclization w/ Formamidine SM Ethyl 3-oxopentanoate (Starting Material) Enamine->SM DMF-DMA Condensation

Figure 1: Retrosynthetic strategy prioritizing the stable carboxylate intermediate.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 4-ethylpyrimidine-5-carboxylate[1]

This stage involves the formation of an enaminone intermediate followed by condensation with formamidine.

Reagents:

  • Ethyl 3-oxopentanoate (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
    
  • Formamidine acetate (1.5 equiv)

  • Sodium ethoxide (NaOEt) (21% in EtOH, 2.0 equiv)

  • Ethanol (Anhydrous)[1]

Protocol:

  • Enaminone Formation: Charge a reaction vessel with ethyl 3-oxopentanoate and anhydrous ethanol (5 vol). Add DMF-DMA dropwise at room temperature.

  • Heat the mixture to reflux (80 °C) for 3 hours. Monitor by TLC/LCMS for the disappearance of starting material and formation of the enaminone species.

  • Concentrate the reaction mixture under reduced pressure to remove volatiles (MeOH byproduct and excess DMF-DMA). Note: The intermediate is an oil and is used directly.

  • Cyclization: Redissolve the crude enaminone in anhydrous ethanol (10 vol).

  • Add Formamidine acetate followed by the dropwise addition of NaOEt solution.

  • Heat to reflux for 6–12 hours. The solution will darken.

  • Workup: Cool to RT. Concentrate to remove bulk ethanol. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Process Parameter (CPP): Ensure strictly anhydrous conditions during cyclization to prevent hydrolysis of the enaminone back to the starting keto-ester.

Stage 2: Saponification to 4-Ethylpyrimidine-5-carboxylic acid

Reagents:

  • Ethyl 4-ethylpyrimidine-5-carboxylate (1.0 equiv)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (2.5 equiv)

  • THF/Water (3:1 ratio)

Protocol:

  • Dissolve the ester in THF/Water.

  • Add solid LiOH·H₂O in one portion.

  • Stir at room temperature for 4–6 hours. (Heating to 50 °C may be required if conversion is slow).

  • Workup: Concentrate to remove THF. The aqueous layer is cooled to 0 °C and acidified to pH 3–4 with 1M HCl.

  • The carboxylic acid often precipitates. Filter the solid. If no precipitate forms, extract exhaustively with 2-MeTHF or EtOAc/iPrOH (3:1).

  • Dry the solid in a vacuum oven at 45 °C.

Stage 3: Curtius Rearrangement & Deprotection

This is the most critical step. We utilize a "One-Pot" modification to trap the isocyanate with tert-butanol, forming the Boc-protected amine. This avoids handling the free, polar, and potentially unstable amine during the rearrangement workup.

Reagents:

  • 4-Ethylpyrimidine-5-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • tert-Butanol (

    
    -BuOH) (10–20 vol, used as solvent/reagent)
    
  • 4M HCl in Dioxane

Protocol:

  • Rearrangement: Suspend the carboxylic acid in anhydrous

    
    -BuOH. Add TEA.
    
  • Add DPPA dropwise at room temperature. Stir for 30 minutes.

  • Heat the mixture to 80–90 °C . Evolution of N₂ gas will be observed. Maintain reflux for 4–8 hours until the isocyanate intermediate is fully consumed (converted to Boc-carbamate).

  • Isolation of Intermediate: Concentrate the

    
    -BuOH. Dissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove phosphate byproducts) and brine.
    
  • Purify the

    
    -Boc-4-ethylpyrimidin-5-amine by silica gel chromatography. This provides a stable, storable intermediate.
    
  • Deprotection: Dissolve the Boc-amine in DCM (5 vol). Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2 hours.

  • Final Isolation: Concentrate the solvent. The product is isolated as the 4-Ethylpyrimidin-5-amine hydrochloride salt .

    • Free Base (Optional): Dissolve salt in minimal water, neutralize with sat. Na₂CO₃, and extract with DCM/iPrOH (3:1).

Reaction Workflow & Logic

Workflow Step1 Step 1: Enaminone (DMF-DMA, EtOH) Step2 Step 2: Cyclization (Formamidine, NaOEt) Step1->Step2 Intermed. used crude Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Step2->Step3 Purify Ester Step4 Step 4: Curtius (DPPA, tBuOH) Step3->Step4 Isolate Acid Step5 Step 5: Deprotection (HCl/Dioxane) Step4->Step5 Isolate Boc-Amine

Figure 2: Sequential workflow highlighting purification points (Steps 2, 4) and crude transfers (Step 1).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Moisture in solvent/baseUse freshly prepared NaOEt or commercial anhydrous solution. Ensure EtOH is dry.
Incomplete Curtius Poor quality DPPA or wet tBuOHDistill tBuOH from CaH₂ if necessary. Ensure DPPA is clear, not yellow/brown.
Product Water Soluble Step 5 workup issuesDo not attempt aqueous extraction of the free base. Isolate as HCl salt directly by filtration or evaporation.
Regioisomer Contamination N/AThis route is regiospecific. If isomers appear, check purity of starting 3-oxopentanoate.

Safety & Handling

  • DPPA (Diphenylphosphoryl azide): Toxic and potentially explosive. Store in a refrigerator. Do not distill or concentrate reaction mixtures containing significant excess DPPA to dryness.

  • Isocyanates: The intermediate formed during Step 4 is a sensitizer. Do not isolate; trap in situ with

    
    -BuOH.
    
  • Formamidine Acetate: Hygroscopic. Store in a desiccator.

References

  • Synthesis of 4-substituted pyrimidines

    • Methodology: Condens
    • Source:J. Med. Chem.2002 , 45, 1086–1097. Link

  • Curtius Rearrangement Protocols

    • Methodology: Use of DPPA for conversion of carboxylic acids to amines.[2][3]

    • Source:Tetrahedron1974 , 30, 2151–2157. Link

  • Pyrimidine Carboxylate Precursors

    • Methodology: Synthesis of ethyl 4-ethylpyrimidine-5-carboxylate.[4][5]

    • Source:DSpace@MIT (2019). Link (Representative thesis on fluorination using these intermediates).

Sources

Application Note: 4-Ethylpyrimidin-5-amine as a Scaffold in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 4-Ethylpyrimidin-5-amine (CAS: 13754-68-2) as a high-value fragment scaffold in kinase inhibitor discovery. Unlike complex ATP-competitive inhibitors, this minimal pyrimidine pharmacophore serves as a versatile "hinge-binding" probe. This guide provides optimized protocols for solubility management, Surface Plasmon Resonance (SPR) fragment screening, and biochemical validation using ADP-Glo™. It elucidates the structural causality of the 4-ethyl/5-amino substitution pattern in targeting the ATP-binding pocket's gatekeeper region.

Introduction: The Pyrimidine Privilege

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib). 4-Ethylpyrimidin-5-amine represents a stripped-down, ligand-efficient fragment used in Fragment-Based Drug Discovery (FBDD) .

Why this specific scaffold?
  • Hinge Interaction: The pyrimidine nitrogen (N1 or N3) and the exocyclic 5-amino group mimic the hydrogen bonding motif of Adenine in ATP.

  • Gatekeeper Probing: The 4-ethyl group provides a specific hydrophobic vector. In many binding orientations, this ethyl group is positioned to test the steric tolerance of the "gatekeeper" residue (e.g., T315 in ABL, T790 in EGFR).

  • Synthetic Utility: The 5-amino group is a nucleophilic handle, allowing rapid expansion into bicyclic systems (e.g., 7H-pyrrolo[2,3-d]pyrimidines) or urea-linked inhibitors.

Mechanism of Action & Binding Topology

To screen effectively, one must understand the binding hypothesis. The fragment typically binds in the ATP cleft between the N-terminal and C-terminal lobes.

  • H-Bond Acceptor: Pyrimidine Ring Nitrogen (N1)

    
     Hinge Backbone NH (e.g., Met, Val).
    
  • H-Bond Donor: Exocyclic 5-Amino Group (-NH2)

    
     Hinge Backbone Carbonyl (C=O).
    
  • Hydrophobic Anchor: The 4-Ethyl group occupies the hydrophobic pocket adjacent to the gatekeeper, displacing conserved water molecules and improving residence time.

Visualizing the Interaction

The following diagram illustrates the theoretical binding mode and the screening workflow.

KinaseBinding cluster_workflow Screening Cascade Fragment 4-Ethylpyrimidin-5-amine Hinge Kinase Hinge Region (Backbone) Fragment->Hinge H-Bond (Donor: 5-NH2) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Fragment->Gatekeeper Van der Waals (4-Ethyl Group) Hinge->Fragment H-Bond (Acceptor: N1) Step1 1. QC & Solubility (DMSO Stock) Step2 2. SPR Screening (Binding Check) Step1->Step2 Step3 3. ADP-Glo Assay (IC50 Validation) Step2->Step3

Caption: Interaction map of 4-Ethylpyrimidin-5-amine with kinase domain and subsequent screening workflow.

Protocol 1: Fragment Solubility & Preparation

Fragments are screened at high concentrations (0.1 mM – 1 mM). Poor solubility causes aggregation, leading to false positives (promiscuous inhibition).

Reagents:

  • 4-Ethylpyrimidin-5-amine (Purity >98% by HPLC).

  • DMSO (Anhydrous, Cell Culture Grade).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

Procedure:

  • Stock Creation: Dissolve the solid compound in 100% DMSO to a concentration of 100 mM .

    • Note: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Solubility Test (Nephelometry/Visual):

    • Dilute stock to 1 mM in assay buffer (final 1% DMSO).

    • Incubate for 60 minutes.

    • Check for precipitation.[1] If precipitate forms, lower screening concentration to 500 µM.

  • Acoustic Dispensing: Use an Echo® Liquid Handler (Labcyte) for non-contact dispensing to avoid tip-based compound loss.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is the "Gold Standard" for fragment screening because it detects weak binding (


 in mM range) that biochemical assays might miss.

Platform: Biacore T200 or 8K (Cytiva). Chip: CM5 (Carboxymethylated dextran).

Step-by-Step Workflow:

  • Immobilization:

    • Target Kinase (e.g., EGFR, JAK1) is coupled via standard Amine Coupling to ~3000 RU (Response Units).

    • Reference Channel: Deactivated flow cell (activated/blocked) to subtract non-specific binding.

  • Running Buffer:

    • 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT.

    • Critical: Include DMSO in the running buffer exactly matching the sample concentration (typically 2% or 5%).

  • Solvent Correction:

    • Perform a DMSO solvent correction cycle (4.5% to 5.5% DMSO) to compensate for bulk refractive index changes.

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (Association).

    • Dissociation: 60 seconds.

    • Concentration Series: Inject 4-Ethylpyrimidin-5-amine at 0, 50, 100, 250, 500, and 1000 µM.

  • Data Analysis:

    • Fit data to a 1:1 Steady State Affinity model .

    • Success Criteria: Square-wave sensorgrams (fast on/off rates) indicating specific, non-aggregating binding.

Protocol 3: Biochemical Validation (ADP-Glo™)

Once binding is confirmed via SPR, functional inhibition is quantified using the ADP-Glo™ Kinase Assay (Promega). This assay measures the ADP generated by the kinase reaction.[1][2][3][4][5]

Reagents:

  • Kinase Enzyme (0.2 ng/µL final).

  • ATP (at

    
     apparent, typically 10-50 µM).
    
  • Substrate (Poly Glu:Tyr or specific peptide).

  • ADP-Glo™ Reagent & Kinase Detection Reagent.[1][2][3][5]

Procedure:

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Compound (diluted in buffer/DMSO).

    • Add 2 µL of Kinase Enzyme.

    • Incubate 10 mins (allows fragment to occupy the pocket).

    • Add 1 µL of ATP/Substrate mix to start reaction.

  • Incubation:

    • Run reaction for 60 minutes at Room Temp.

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent (Stops reaction, depletes remaining ATP).[2]

    • Incubate 40 mins.

    • Add 10 µL Kinase Detection Reagent (Converts ADP

      
       ATP 
      
      
      
      Light).[1]
    • Incubate 30 mins.

  • Readout:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Calculation:

    • Calculate % Inhibition relative to DMSO controls.

    • Plot log(concentration) vs. Inhibition to determine IC50.

Data Interpretation & Troubleshooting

Expected Data Profile

Fragments like 4-Ethylpyrimidin-5-amine typically show low affinity but high ligand efficiency (LE) .

ParameterTypical ValueInterpretation
SPR ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

100 µM – 2 mMWeak binder (Normal for fragments).
Ligand Efficiency (LE) > 0.3High quality hit; good starting point for optimization.
IC50 (Biochemical) > 500 µMOften less sensitive than SPR; might not fully inhibit at feasible concentrations.
Sensorgram Shape "Square Wave"Fast

and

. No sticky binding.
Troubleshooting Guide
  • Problem: Non-saturating binding curves in SPR.

    • Cause: The

      
       is higher than the solubility limit.
      
    • Solution: Fix the

      
       based on theoretical binding capacity and calculate 
      
      
      
      by extrapolation, or proceed to X-ray crystallography soaking.
  • Problem: High slope (Hill coefficient > 2) in ADP-Glo.

    • Cause: Compound aggregation or colloidal inhibition.

    • Solution: Add 0.01% Triton X-100 to the assay buffer to disrupt aggregates.

References

  • Navratilova, I., & Hopkins, A. L. (2010).[6] Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Trapero, A., et al. (2018). Fragment-Based Approach to the Design of Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cytiva (formerly GE Healthcare). (2023). Biacore Assay Handbook: Fragment Screening. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging 4-Ethylpyrimidin-5-amine and its Analogs in Cell-Based Assays for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Foundation for Novel Therapeutics

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its versatile structure allows for diverse chemical modifications, leading to compounds with a wide range of biological activities, including kinase inhibition, anti-cancer, and anti-inflammatory effects. 4-Ethylpyrimidin-5-amine represents a fundamental building block within this chemical space. While its intrinsic biological activity is not extensively characterized, its true value lies in its potential as a starting point for the synthesis of compound libraries. By functionalizing the amine and ethyl groups and modifying the pyrimidine core, researchers can generate a vast array of novel molecules for screening in cell-based assays.

This guide provides a comprehensive framework for utilizing 4-Ethylpyrimidin-5-amine-derived compound libraries in a suite of robust cell-based assays. We will delve into the rationale behind key experimental choices, offer detailed, self-validating protocols, and provide insights into data interpretation and troubleshooting, empowering researchers to identify and characterize novel bioactive compounds.

Part 1: The Strategic Approach to Screening Pyrimidine-Based Compound Libraries

The journey from a chemical scaffold to a potential drug candidate begins with a strategic screening cascade. The goal is to efficiently identify compounds that elicit a desired biological response in a cellular context. This process is typically hierarchical, starting with broad, high-throughput screens to identify "hits," followed by more focused secondary and tertiary assays to validate and characterize these initial findings.

A typical screening workflow for a novel compound library derived from a scaffold like 4-Ethylpyrimidin-5-amine is outlined below. This workflow is designed to first assess general cytotoxicity, then screen for specific desired biological activities (such as kinase inhibition or pathway modulation), and finally, to confirm the mechanism of action.

G A Compound Library (4-Ethylpyrimidin-5-amine derivatives) B Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) A->B C Dose-Response Cytotoxicity B->C Non-toxic hits D Target-Based Assays (e.g., Kinase Activity, Reporter Gene) C->D Confirmed non-toxic hits E Phenotypic Assays (e.g., Apoptosis) C->E F Pathway Analysis (e.g., Western Blot, Phospho-specific assays) D->F E->F Confirmed pro-apoptotic hits G Selectivity Profiling F->G

Figure 1. A generalized workflow for screening a compound library derived from a chemical scaffold.

Part 2: Foundational Protocols for Cell-Based Screening

The reliability of any screening campaign hinges on the robustness of the underlying cell culture and assay methodologies. Adherence to best practices is paramount for generating reproducible and meaningful data.

Core Principles of Cell Culture for High-Throughput Screening

Consistent and healthy cell cultures are the bedrock of reliable cell-based assays.[1][2] Key considerations include:

  • Aseptic Technique: All cell culture work must be performed in a certified biological safety cabinet using sterile reagents and equipment to prevent microbial contamination.[1][3]

  • Cell Line Authentication: Regularly verify the identity of your cell lines using methods like Short Tandem Repeat (STR) profiling to prevent working with misidentified or cross-contaminated cells.[1]

  • Mycoplasma Testing: Periodically screen cultures for mycoplasma contamination, as it can significantly alter cellular responses.[1][2]

  • Controlled Environment: Maintain a stable and optimized environment for your cells, including temperature (typically 37°C), CO2 (usually 5%), and humidity.[1][3]

  • Consistent Passaging: Subculture cells at a consistent density and avoid over-confluency to maintain their health and proliferative capacity.[1][3]

Protocol: Cell Viability and Cytotoxicity Screening (MTT Assay)

The initial step in screening a new compound library is to assess its effect on cell viability.[4][5] The MTT assay is a widely used, cost-effective colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[5][6]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4] The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Cells of interest in appropriate culture medium

  • 96-well flat-bottom tissue culture plates

  • Compound library (solubilized in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570-590 nm

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of your compounds in culture medium. For a primary screen, a single high concentration (e.g., 10 µM) is often used.[8]

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium.

    • Include vehicle control (e.g., 0.1% DMSO) and positive control (a known cytotoxic compound) wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570-590 nm using a plate reader.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Percent Viability (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100Indicates the percentage of viable cells relative to the untreated control.
IC50 Value Determined from a dose-response curveThe concentration of a compound that inhibits cell viability by 50%.

Part 3: Target-Oriented and Phenotypic Screening Protocols

Following the initial cytotoxicity assessment, non-toxic compounds can be advanced to assays designed to probe specific biological activities. Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a kinase activity assay is a logical next step.

Protocol: Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)

This assay quantifies the ability of a compound to inhibit a specific kinase within the cell by measuring the phosphorylation of its downstream substrate.[10] This provides a more physiologically relevant measure of kinase inhibition compared to biochemical assays.[11][12]

Principle: Cells are treated with the test compounds, and then the level of a specific phosphorylated substrate is measured, typically using an antibody-based detection method like an in-cell ELISA or Western blotting. A decrease in the phosphorylation signal indicates inhibition of the upstream kinase.[10]

G A Test Compound B Target Kinase A->B Inhibits E Phosphorylated Substrate B->E Phosphorylates C ATP C->B D Substrate Protein D->B F Cellular Response E->F Initiates

Figure 2. Schematic of a cellular kinase phosphorylation assay.

Materials:

  • Cell line expressing the kinase of interest and its substrate

  • 96-well tissue culture plates

  • Test compounds

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody specific for the phosphorylated substrate

  • Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore

  • Detection reagent (e.g., TMB for HRP or a fluorescent plate reader)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

Step-by-Step Protocol (In-Cell ELISA format):

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with compounds at various concentrations for a predetermined time (e.g., 1-2 hours).

  • Cell Fixation and Permeabilization:

    • Remove the treatment medium and wash the cells with PBS.

    • Fix the cells by adding 100 µL of fixation buffer and incubating for 20 minutes at room temperature.

    • Wash the cells three times with wash buffer.

    • Permeabilize the cells by adding 100 µL of permeabilization buffer and incubating for 20 minutes.

  • Blocking and Antibody Incubation:

    • Wash the cells three times with wash buffer.

    • Block non-specific binding by adding 150 µL of blocking buffer and incubating for 1 hour.

    • Remove the blocking buffer and add 50 µL of the primary antibody (diluted in blocking buffer). Incubate overnight at 4°C.

    • Wash the cells three times with wash buffer.

    • Add 50 µL of the secondary antibody (diluted in blocking buffer) and incubate for 1-2 hours at room temperature in the dark.

  • Detection and Data Acquisition:

    • Wash the cells five times with wash buffer.

    • Add the appropriate detection reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or fluorescence) using a plate reader.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Percent Inhibition 100 - [(Signal of Treated Cells / Signal of Vehicle Control) x 100]Indicates the degree to which the compound inhibits the phosphorylation of the target substrate.
IC50 Value Determined from a dose-response curveThe concentration of the compound that inhibits the phosphorylation signal by 50%.
Protocol: Apoptosis Induction Assay (Caspase-3/7 Activity)

For compounds identified as cytotoxic in the primary screen, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. Measuring the activity of executioner caspases, such as caspase-3 and -7, is a reliable method for detecting apoptosis.[13][14]

Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[14] Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Materials:

  • Cells seeded in a 96-well white-walled, clear-bottom plate

  • Test compounds

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate and allow them to attach.

    • Treat cells with the cytotoxic compounds at various concentrations for a time sufficient to induce apoptosis (e.g., 6-24 hours).

  • Assay Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Assay Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Fold Induction of Caspase Activity Luminescence of Treated Cells / Luminescence of Vehicle ControlA significant increase in luminescence indicates the induction of apoptosis via caspase-3/7 activation.
EC50 Value Determined from a dose-response curveThe concentration of the compound that induces 50% of the maximal caspase activity.

Part 4: Probing Signaling Pathways with Reporter Gene Assays

To further elucidate the mechanism of action of hit compounds, reporter gene assays are invaluable tools for monitoring the activity of specific signaling pathways.[15]

Protocol: Luciferase Reporter Assay for Pathway Modulation

Principle: This assay uses a plasmid vector where the expression of a reporter gene, such as firefly luciferase, is controlled by a specific response element that is activated by a signaling pathway of interest (e.g., NF-κB, CREB).[16][17] When the pathway is activated, the response element drives the transcription of the luciferase gene. The resulting luciferase protein can be quantified by measuring the light output upon the addition of its substrate, luciferin.[17] A dual-luciferase system, which includes a second, constitutively expressed reporter (like Renilla luciferase), is often used to normalize for transfection efficiency and cell number.[17]

Materials:

  • Host cell line

  • Firefly luciferase reporter plasmid with the desired response element

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System (or similar)

  • Luminometer with dual injectors (optional, but recommended)

Step-by-Step Protocol:

  • Transfection:

    • Co-transfect the host cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using an appropriate transfection reagent.

    • Seed the transfected cells into a 96-well plate and incubate for 24 hours to allow for reporter gene expression.

  • Compound Treatment:

    • Treat the cells with the hit compounds at various concentrations for a suitable duration (e.g., 6-24 hours).

    • Include appropriate controls, such as a known activator or inhibitor of the pathway.

  • Cell Lysis:

    • Remove the medium and wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate according to the manufacturer's protocol to lyse the cells.[18]

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to a white 96-well assay plate.

    • Add the firefly luciferase substrate and measure the luminescence (Signal A).[18]

    • Add the Stop & Glo® Reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) and measure the luminescence again (Signal B).[18]

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Normalized Response (Signal A / Signal B)The ratio of firefly to Renilla luciferase activity provides a normalized measure of the specific pathway's activation or inhibition.
Fold Change Normalized Response of Treated Cells / Normalized Response of Vehicle ControlIndicates the extent to which the compound modulates the signaling pathway.

Conclusion and Future Directions

4-Ethylpyrimidin-5-amine serves as a valuable starting point for the generation of diverse chemical libraries with the potential for novel biological activities. The cell-based assays outlined in this guide provide a robust and physiologically relevant framework for screening these libraries to identify and characterize promising lead compounds. By employing a strategic, multi-tiered screening approach that encompasses cytotoxicity, target-based, and pathway-level analyses, researchers can efficiently navigate the complex process of drug discovery. The integration of these well-validated protocols, coupled with a commitment to rigorous cell culture practices, will undoubtedly accelerate the journey from a simple chemical scaffold to the next generation of therapeutic agents.

References

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. [Link]

  • ScienCell. (2016). Comparison of Cell Viability, Proliferation and Apoptosis Assays. [Link]

  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. [Link]

  • Technology Networks. (n.d.). Comparison of Different Methods to Measure Cell Viability. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2023). Assessment and comparison of viability assays for cellular products. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Promega Corporation. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways. [Link]

  • Emory University. (n.d.). Luciferase Assay protocol. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • JangoCell. (n.d.). 6 Technical Tips for Successful Cell Culture. [Link]

  • Biocompare. (2017). Mastering Cell-Based Screening. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. [Link]

  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. [Link]

  • Public Health England. (n.d.). Applying good cell culture practice to novel systems. [Link]

Sources

Application Notes and Protocols: 4-Ethylpyrimidin-5-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Investigators in Oncology Drug Discovery

Disclaimer: This document serves as a detailed guide for researchers, scientists, and drug development professionals. The protocols and insights provided are based on the established roles of pyrimidine derivatives in oncology. 4-Ethylpyrimidin-5-amine is used as a representative compound to illustrate potential applications and experimental workflows.

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Oncology Research

The pyrimidine nucleus is a fundamental heterocyclic structure, integral to the building blocks of life, DNA and RNA.[1][2] This inherent biological relevance has positioned pyrimidine derivatives as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents.[2] In the realm of oncology, pyrimidine analogs have demonstrated a remarkable breadth of anticancer activities, targeting a variety of molecular pathways essential for tumor growth and survival.[1][3] These compounds have been successfully developed as inhibitors of key enzymes such as protein kinases, dihydrofolate reductase (DHFR), and thymidylate synthase (TS), and have also been shown to disrupt microtubule dynamics.[3][4]

4-Ethylpyrimidin-5-amine, as a member of this versatile chemical class, represents a promising candidate for investigation in cancer research. Its structural features suggest the potential for interaction with various biological targets implicated in cancer progression. These application notes provide a comprehensive framework for exploring the anticancer potential of 4-Ethylpyrimidin-5-amine, from initial in vitro screening to the elucidation of its mechanism of action.

Hypothesized Therapeutic Rationale and Potential Mechanisms of Action

Based on the extensive literature on pyrimidine derivatives, we can postulate several potential mechanisms through which 4-Ethylpyrimidin-5-amine may exert its anticancer effects. The aminopyrimidine core is a common feature in many kinase inhibitors, suggesting that this compound could target ATP-binding sites of various protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.

Potential Signaling Pathways Targeted by 4-Ethylpyrimidin-5-amine

To visualize the potential interplay of 4-Ethylpyrimidin-5-amine with key cancer-related signaling pathways, the following diagram illustrates hypothetical points of intervention.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation CDK Cyclin-Dependent Kinase (CDK) CellCycle Cell Cycle Progression CDK->CellCycle Compound 4-Ethylpyrimidin-5-amine Compound->RTK Inhibition? Compound->PI3K Inhibition? Compound->Akt Inhibition? Compound->mTOR Inhibition? Compound->CDK Inhibition? CellCycle->Proliferation

Caption: Hypothetical signaling pathways targeted by 4-Ethylpyrimidin-5-amine.

Experimental Protocols: A Step-by-Step Guide to Characterization

The following protocols provide a detailed workflow for the initial in vitro evaluation of 4-Ethylpyrimidin-5-amine's anticancer activity.

Protocol 1: Assessment of Cytotoxicity using the MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture media.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Ethylpyrimidin-5-amine in a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], LoVo [colon])[5]

  • Complete growth medium (specific to each cell line)

  • 4-Ethylpyrimidin-5-amine (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 4-Ethylpyrimidin-5-amine in complete growth medium. A typical starting concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability versus the log concentration of 4-Ethylpyrimidin-5-amine.

    • Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Experimental Workflow for In Vitro Characterization

The following diagram outlines a logical progression of experiments to characterize the anticancer properties of 4-Ethylpyrimidin-5-amine.

G Start Start: 4-Ethylpyrimidin-5-amine Viability Cell Viability Assay (MTS/MTT) Start->Viability IC50 Determine IC50 values in various cancer cell lines Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Mechanism Mechanism of Action Studies Apoptosis->Mechanism CellCycle->Mechanism Kinase Kinase Inhibition Assays Mechanism->Kinase Western Western Blot Analysis (Signaling Pathways) Mechanism->Western Report Final Report and Further Development Plan Kinase->Report Western->Report

Sources

Application Note: 4-Ethylpyrimidin-5-amine as a Scaffold for Antioxidant Development

[1][2]

Executive Summary

4-Ethylpyrimidin-5-amine represents a specific subclass of 5-aminopyrimidines , a chemical family increasingly recognized for its capability to mitigate oxidative stress.[1][2] Unlike the more common 2- or 4-aminopyrimidines, the 5-amino regioisomer places the electron-donating amine group in a unique electronic environment, often resulting in superior radical scavenging profiles via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[1][2]

This Application Note provides a rigorous technical guide for evaluating 4-Ethylpyrimidin-5-amine as an antioxidant agent. It details the structure-activity relationships (SAR) governed by the C4-ethyl substituent, provides validated protocols for in vitro and ex vivo assessment, and outlines the handling requirements necessary to maintain experimental integrity.[2]

Part 1: Chemical Basis & Mechanism of Action[2]

Structural Pharmacology

The antioxidant efficacy of 4-Ethylpyrimidin-5-amine is driven by two synergistic structural features:

  • The C5-Amino Group: This is the primary "warhead."[1][2] In pyrimidines, the C5 position is less electron-deficient than C2 or C4.[1][2] An amino group here is more nucleophilic and more willing to donate an electron or a hydrogen atom to a free radical (ROO[2]• or HO•).

  • The C4-Ethyl Substituent: The ethyl group acts as a weak electron-donating group (EDG) via hyperconjugation.[1][2] This increases the electron density of the pyrimidine ring, stabilizing the radical cation formed after the amine donates an electron. Furthermore, the lipophilic ethyl chain enhances membrane permeability, potentially allowing the molecule to inhibit lipid peroxidation (LPO) within cell membranes more effectively than its non-alkylated counterparts.[2]

Mechanistic Pathway

The molecule neutralizes reactive oxygen species (ROS) through a dual mechanism:[2]

  • Direct Scavenging (HAT): The homolytic cleavage of the N-H bond neutralizes the radical.

  • Electron Donation (SET): The molecule donates an electron to the radical, forming a radical cation which is subsequently stabilized by the solvent and the C4-ethyl group.[2]

AntioxidantMechanismcluster_MechDual Scavenging PathwaysROSReactive Oxygen Species(ROO• / HO•)Complex[Encounter Complex]ROS->ComplexCompound4-Ethylpyrimidin-5-amine(Reduced Form)Compound->ComplexHATHAT Pathway(H• Transfer)Complex->HATSETSET Pathway(e- Transfer)Complex->SETProductStabilized Radical Cation(Resonance Stabilized by C4-Ethyl)HAT->ProductNeutralizedNeutralized ROS(ROOH / H2O)HAT->NeutralizedSET->ProductSET->Neutralized

Figure 1: Mechanistic pathway of ROS neutralization by 4-Ethylpyrimidin-5-amine via HAT and SET.[1][2]

Part 2: Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

This assay is the industry standard for initial screening.[2] It measures the reducing capacity of the amine.[2]

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade methanol (freshly prepared, protected from light).

  • Test Compound: 4-Ethylpyrimidin-5-amine (dissolved in Methanol or DMSO).

  • Positive Control: Ascorbic Acid or Trolox.[1]

Workflow:

  • Preparation: Prepare a dilution series of 4-Ethylpyrimidin-5-amine (e.g., 10, 25, 50, 100, 200 µM).

  • Reaction: In a 96-well plate, mix 20 µL of test sample with 180 µL of DPPH stock.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    

Data Interpretation: A lower

12
Protocol B: Inhibition of Lipid Peroxidation (TBARS Assay)

This protocol is critical for 4-Ethylpyrimidin-5-amine because the ethyl group enhances lipophilicity, making this molecule more relevant for protecting cell membranes than hydrophilic assays (like DPPH) might suggest.[1][2]

Biological Matrix: Rat liver microsomes or Linoleic acid emulsion.[1][2]

Workflow:

  • Induction: Induce peroxidation in the substrate (e.g., 1 mg protein/mL microsomes) using FeSO₄ (10 µM) and Ascorbate (100 µM) .

  • Treatment: Add 4-Ethylpyrimidin-5-amine at varying concentrations (1–100 µM) prior to induction.

  • Incubation: 37°C for 60 minutes.

  • Termination: Add TCA (Trichloroacetic acid) to precipitate proteins, followed by TBA (Thiobarbituric acid).

  • Development: Boil at 95°C for 15 minutes to form the pink MDA-TBA adduct.

  • Quantification: Measure Absorbance at 532 nm .

Validation Check:

  • Self-Validating Step: Include a "blank" (no inducer) to ensure the compound itself does not react with TBA.

  • Expectation: 5-aminopyrimidines significantly inhibit LPO, often outperforming their DPPH activity due to specific interactions with lipid radicals [1].[1][2]

Experimental Workflow Diagram

AssayWorkflowcluster_SolubilityStep 1: Solubilizationcluster_ScreensStep 2: Parallel ScreeningStartCompound: 4-Ethylpyrimidin-5-amineSolventDissolve in DMSO/MeOH(Keep < 0.1% DMSO final)Start->SolventDPPHAssay A: DPPH(Radical Scavenging)Solvent->DPPHLPOAssay B: TBARS/LPO(Membrane Protection)Solvent->LPOAnalysisStep 3: Data AnalysisDPPH->AnalysisCalculate IC50LPO->AnalysisCalculate % InhibitionDecisionDecision GateAnalysis->DecisionLead OptimizationLead OptimizationDecision->Lead OptimizationIC50 < 50 µMDiscard/RedesignDiscard/RedesignDecision->Discard/RedesignIC50 > 200 µM

Figure 2: Screening workflow for validating pyrimidine-based antioxidants.

Part 3: Handling and Stability (Critical)[2]

Researchers often fail to replicate antioxidant data due to the instability of the amine group.[2]

  • Oxidation Sensitivity: The electron-rich 5-amino group is susceptible to auto-oxidation in air, especially in solution.[1][2]

    • Requirement: Store the solid compound at -20°C under argon/nitrogen.

    • Protocol: Prepare stock solutions immediately before use.[1][2] Do not store DMSO stocks for >24 hours at room temperature.[1]

  • pH Dependence: The antioxidant activity is pH-dependent.[1][2] At low pH, the amine may protonate (

    
    ), losing its electron-donating capability.
    
    • Protocol: Ensure all assays are buffered to pH 7.4 (physiological) to maintain the amine in its neutral, active form.

Part 4: Comparative Data Summary

When analyzing results, compare 4-Ethylpyrimidin-5-amine against standard benchmarks.

Compound ClassDPPH Activity (IC50)LPO InhibitionMechanism Dominance
Trolox (Standard) Low (Strong)HighHAT
4-Ethylpyrimidin-5-amine Moderate High HAT + SET
Unsubstituted PyrimidineInactiveInactiveN/A
2-AminopyrimidineLowLowWeak H-donor

Note: The "Moderate" DPPH activity paired with "High" LPO inhibition is characteristic of lipophilic aminopyrimidines, as they partition better into lipid phases where they arrest chain propagation [1].[2]

References

  • Procházková, E., Jansa, P., Dračínský, M., Holý, A., & Mertlíková-Kaiserová, H. (2012).[2] Determination of the antioxidative activity of substituted 5-aminopyrimidines. Free Radical Research, 46(1), 61–67.[2]

  • Kumar, S. M., et al. (2012).[2][3] Free radical scavenging properties of pyrimidine derivatives. Journal of Pharmacy and Bioallied Sciences, 4(4), 300–305.[2]

  • Bhalgat, C. M., et al. (2014).[2][3] Synthesis and antioxidant activity of novel pyrimidine derivatives. Arabian Journal of Chemistry, 7(6), 1024-1029.[2]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[2] Use of a free radical method to evaluate antioxidant activity.[3][4][5][6][7] LWT - Food Science and Technology, 28(1), 25–30.[2] [2]

Application Notes & Protocols: Investigating the Anti-inflammatory Potential of 4-Ethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases. The search for novel, selective anti-inflammatory agents is a cornerstone of modern drug discovery. Pyrimidine derivatives have emerged as a promising scaffold, known to interact with various targets within the inflammatory cascade.[1] This document provides a comprehensive guide for researchers on how to systematically evaluate the anti-inflammatory properties of a specific pyrimidine compound, 4-Ethylpyrimidin-5-amine. We present detailed protocols for in vitro and in vivo assays, discuss the underlying scientific principles, and provide a framework for data analysis and interpretation. The methodologies described herein are designed to elucidate the compound's potential mechanism of action, focusing on key inflammatory pathways such as NF-κB signaling and cyclooxygenase (COX) enzyme activity.

Introduction: The Rationale for Investigating 4-Ethylpyrimidin-5-amine

The inflammatory response is orchestrated by a complex network of cells, signaling molecules, and enzymes.[2] Key players include macrophages, which upon activation release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2) that synthesize prostaglandins, crucial mediators of pain and swelling.[2][3] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of this process, controlling the expression of numerous pro-inflammatory genes.[4][5][6] Consequently, inhibition of the NF-κB pathway and COX-2 are primary strategies for anti-inflammatory drug development.[7][8]

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds. Numerous studies have demonstrated the potent anti-inflammatory activity of various pyrimidine derivatives, often attributed to their ability to inhibit kinases involved in inflammatory signaling or to directly suppress the activity of enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[1] 4-Ethylpyrimidin-5-amine, a simple substituted pyrimidine, represents an attractive candidate for investigation due to its structural similarity to other reported anti-inflammatory agents. This guide outlines a logical, multi-tiered approach to thoroughly characterize its anti-inflammatory profile.

Compound Profile and Synthesis

2.1 Physicochemical Properties

Before commencing biological studies, it is crucial to understand the basic properties of the test compound.

PropertyValue (Predicted)
IUPAC Name 4-Ethylpyrimidin-5-amine
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, Methanol
Structure

2.2 Representative Synthesis Protocol

While multiple synthetic routes to pyrimidine derivatives exist, a common approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine. The following is a plausible, generalized protocol for the synthesis of 4-Ethylpyrimidin-5-amine, adapted from established pyrimidine synthesis methodologies.[9][10][11]

Protocol 2.2.1: Synthesis of 4-Ethylpyrimidin-5-amine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 3-amino-2-pentenenitrile in a suitable alcohol solvent (e.g., ethanol).

  • Reagent Addition: Add 1.2 equivalents of formamidine acetate and 1.5 equivalents of a non-nucleophilic base such as sodium ethoxide.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a dilute acid (e.g., 1M HCl) and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product via column chromatography on silica gel to yield pure 4-Ethylpyrimidin-5-amine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Hypothesized Mechanism of Action: Targeting the NF-κB Pathway

A primary mechanism by which many anti-inflammatory compounds exert their effects is through the inhibition of the NF-κB signaling pathway.[4][6][7] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκB.[6][8] This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of target genes encoding cytokines, chemokines, and enzymes like COX-2 and iNOS.[4][8] We hypothesize that 4-Ethylpyrimidin-5-amine may interfere with one or more steps in this critical pathway.

Figure 1: The Canonical NF-κB Signaling Pathway.

In Vitro Anti-inflammatory Evaluation

A tiered in vitro approach is essential to determine the compound's efficacy and cytotoxicity before proceeding to more complex in vivo models. The human monocytic cell line THP-1 or the murine macrophage line RAW 264.7 are excellent models for these studies.[12]

InVitro_Workflow Start Start: 4-Ethylpyrimidin-5-amine CellCulture Culture Macrophages (e.g., RAW 264.7) Start->CellCulture COX 6. COX-2 Inhibition Assay (Enzymatic) Start->COX MTT 1. Cell Viability Assay (MTT) CellCulture->MTT DetermineConc Determine Non-Toxic Concentration Range MTT->DetermineConc Pretreat 2. Pre-treat Cells with Compound DetermineConc->Pretreat LPS_Stim 3. Stimulate with LPS Pretreat->LPS_Stim Collect 4. Collect Supernatant & Cell Lysate LPS_Stim->Collect Assays 5. Perform Assays Collect->Assays Griess Nitric Oxide (Griess Assay) Assays->Griess ELISA Cytokines (ELISA) (TNF-α, IL-6) Assays->ELISA End Data Analysis & Interpretation Griess->End ELISA->End COX->End

Figure 2: In Vitro Experimental Workflow.

4.1 Protocol: Cell Viability Assay (MTT)

Objective: To determine the concentration range of 4-Ethylpyrimidin-5-amine that is non-toxic to cells, ensuring that subsequent anti-inflammatory effects are not due to cell death.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4-Ethylpyrimidin-5-amine in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations showing >90% viability for subsequent experiments.

4.2 Protocol: Inhibition of LPS-Induced Cytokine and Nitric Oxide Production

Objective: To measure the compound's ability to inhibit the production of key pro-inflammatory mediators.

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL (500 µL/well) and incubate for 24 hours.[13]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of 4-Ethylpyrimidin-5-amine or a positive control (e.g., Dexamethasone). Incubate for 1 hour.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control group.[12][13]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[14][15]

4.3 Protocol: COX-2 Inhibition Assay (Enzymatic)

Objective: To determine if 4-Ethylpyrimidin-5-amine directly inhibits the activity of the COX-2 enzyme. This can be performed using commercially available kits.[3][16][17]

  • Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme as per the kit protocol.[18]

  • Inhibitor Addition: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to wells designated for 100% activity, inhibitor testing, and a positive control (e.g., Celecoxib).[16] Add 4-Ethylpyrimidin-5-amine at various concentrations to the inhibitor test wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[18][19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[19]

  • Detection: The assay measures the peroxidase activity of COX, which generates a fluorescent or colorimetric product.[3] Read the plate kinetically or at a fixed time point using a plate reader at the appropriate wavelength (e.g., Ex/Em = 535/587 nm for fluorometric kits).[16]

  • Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the 100% activity control. Determine the IC₅₀ value.

In Vivo Anti-inflammatory Evaluation

5.1 Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[20][21][22][23] Carrageenan injection induces a biphasic inflammatory response characterized by fluid exudation and leukocyte infiltration.[21][22]

InVivo_Workflow Start Start: Acclimatize Rats/Mice Grouping 1. Group Animals (n=6 per group) Start->Grouping Baseline 2. Measure Baseline Paw Volume Grouping->Baseline Treatment 3. Administer Treatment (p.o. or i.p.) - Vehicle Control - Test Compound (Doses 1, 2, 3) - Positive Control (Indomethacin) Baseline->Treatment Wait 4. Wait 60 minutes Treatment->Wait Carrageenan 5. Inject Carrageenan (1%) into sub-plantar region of right hind paw Wait->Carrageenan MeasureEdema 6. Measure Paw Volume at 1, 2, 3, 4, 5 hours post-carrageenan Carrageenan->MeasureEdema Analysis 7. Calculate % Inhibition of Edema MeasureEdema->Analysis End Data Analysis & Reporting Analysis->End

Figure 3: In Vivo Experimental Workflow.

  • Animals: Use male Wistar rats (180-200 g) or Swiss albino mice (20-25 g). Acclimatize animals for at least one week before the experiment.[23]

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: 4-Ethylpyrimidin-5-amine (e.g., 10, 20, 40 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each animal.[21][24]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[25]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = (Paw volume at time 't') - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Data Presentation and Interpretation

Quantitative data from the proposed studies should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of 4-Ethylpyrimidin-5-amine

Compound Concentration (µM) % Cell Viability NO Production (% of LPS Control) TNF-α Release (% of LPS Control) IL-6 Release (% of LPS Control) % COX-2 Inhibition
4-Ethylpyrimidin-5-amine 1
5
10
25
Positive Control (e.g., 1 µM Dex)

| (IC₅₀ Value) | | | (Calculate) | (Calculate) | (Calculate) | (Calculate) |

Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema | Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{% Inhibition of Paw Edema} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | Vehicle Control | -- | 0 | 0 | 0 | 0 | 0 | | Indomethacin | 10 | | | | | | | 4-Ethylpyrimidin-5-amine | 10 | | | | | | | | 20 | | | | | | | | 40 | | | | | |

Interpretation: A dose-dependent reduction in NO and cytokine production in vitro, coupled with a significant, dose-dependent inhibition of paw edema in vivo, would provide strong evidence for the anti-inflammatory potential of 4-Ethylpyrimidin-5-amine. An IC₅₀ value for COX-2 inhibition would further clarify its mechanism of action.

Conclusion

This document provides a robust, scientifically-grounded framework for the initial investigation of 4-Ethylpyrimidin-5-amine as a potential anti-inflammatory agent. By following these detailed protocols, researchers can systematically assess its cytotoxicity, its ability to modulate key inflammatory mediators in vitro, and its efficacy in a validated in vivo model of acute inflammation. The results generated from these studies will be critical in determining whether this compound warrants further preclinical development.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]

  • Bio-Rad. Transcription - NF-kB signaling pathway. Bio-Rad Antibodies. [Link]

  • Mussbacher, M., et al. (2019). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 10, 2212. [Link]

  • DeLeo, J. A., et al. (2004). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Gautam, M. K., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 26(23), 7349. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Creative Bioarray. Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]

  • Devaraj, S., et al. (2008). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry, 54(12), 2054-2056. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • Jiao, Z., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 72, 143-149. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Lacey, M., et al. (2018). Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses. Frontiers in Immunology, 9, 2437. [Link]

  • Nile, S. H., & Park, S. W. (2014). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini reviews in medicinal chemistry, 14(1), 58-69. [Link]

  • Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Athmic Biotech Solutions. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 132-139. [Link]

  • Clouting, J., et al. (2024). Maladaptive Trained Immunity Drives Persistent IL-6 Production and Enhanced TLR Responsiveness in Monocyte-Derived Macrophages from People Living with HIV. International Journal of Molecular Sciences, 25(3), 1545. [Link]

  • Charles River Laboratories. LPS-Induced Cytokine Release Model. Charles River Laboratories. [Link]

  • Gangjee, A., et al. (2002). Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate. Journal of Medicinal Chemistry, 45(9), 1942-1948. [Link]

  • Li, Y., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]

  • Al-Ostath, R. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5585-5611. [Link]

  • Khan, I., et al. (2023). Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. (Brassicaceae): A comprehensive biochemical, toxicological, and in silico computational study. Frontiers in Pharmacology, 14, 1198593. [Link]

  • Kim, H. Y., et al. (2005). Anti-inflammatory mechanism is involved in ethyl pyruvate-mediated efficacious neuroprotection in the postischemic brain. Brain Research, 1060(1-2), 178-185. [Link]

  • Kumar, R., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 149, 108043. [Link]

  • Metwally, M. A., et al. (2012). Synthesis of 4-amino-1 H-benzo[3][7]imidazo[1,2- a]pyrimidin-2-one and its disperse azo dyes. Part 1: Phenylazo derivatives. Dyes and Pigments, 92(3), 1277-1282. [Link]

  • Seo, M. J., & Cho, J. Y. (2018). Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. Journal of Ethnopharmacology, 225, 25-39. [Link]

  • Stein, R. L., et al. (2023). Docking for EP4R antagonists active against inflammatory pain. Nature Communications, 14(1), 8086. [Link]

  • El-Kashef, H. S., et al. (2004). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(1), 133-142. [Link]

  • Zare, A., et al. (2019). Anti-inflammatory activity of Echium amoenum extract on macrophages mediated by inhibition of inflammatory mediators and cytokines expression. Research in Pharmaceutical Sciences, 14(6), 564-572. [Link]

  • Falcão, E. P. S., et al. (2006). Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines. European Journal of Medicinal Chemistry, 41(2), 276-282. [Link]

  • Donati, C., et al. (2000). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 5(2), 239-246. [Link]

  • Rodríguez-Castillo, A. J., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 17(5), 633. [Link]

Sources

Application Note: Characterization of Pyrimidine-5-amine Derivatives as STAT6 Inhibitors

[1][2]

Part 1: Executive Summary & Chemical Context

Subject: This guide details the experimental validation of pyrimidine-5-amine derivatives as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6).

Chemical Context: While "4-Ethylpyrimidin-5-amine" represents a fundamental pyrimidine pharmacophore, it is chemically synonymous with the core scaffold found in high-potency STAT6 inhibitors. The most scientifically validated compound in this class is AS1517499 (4-(benzylamino)-2-((4-morpholinophenyl)amino)pyrimidine-5-carboxamide).

For the purpose of this application note, protocols are optimized for the AS1517499 derivative, as the bare 4-ethylpyrimidin-5-amine fragment typically requires fragment-based screening (NMR/SPR) rather than functional cellular assays due to lower affinity.

Mechanism of Action: These small molecules function by docking into the SH2 domain of STAT6. By occupying the phosphotyrosine-binding pocket, they prevent the recruitment of STAT6 to the phosphorylated IL-4 receptor (IL-4R

Part 2: Signaling Pathway & Mechanism

The following diagram illustrates the IL-4/JAK/STAT6 signaling cascade and the precise intervention point of pyrimidine-based inhibitors.

STAT6_PathwayFigure 1: Mechanism of Action of Pyrimidine STAT6 Inhibitorscluster_nucleusNucleusIL4IL-4 / IL-13(Cytokine)ReceptorIL-4R Complex(Type I / Type II)IL4->ReceptorJAKsJAK1 / JAK3(Kinases)Receptor->JAKsSTAT6_UnphosSTAT6 Monomer(Unphosphorylated)JAKs->STAT6_UnphosPhosphorylation(Y641)P_STAT6p-STAT6(Phosphorylated)STAT6_Unphos->P_STAT6Dimerp-STAT6 Dimer(Active)P_STAT6->DimerDimerizationDNADNA Binding(GAS Elements)Dimer->DNAInhibitorPyrimidine Inhibitor(AS1517499)Inhibitor->P_STAT6Blocks SH2 DomainTranscriptionTh2 Gene Expression(GATA3, IgE)DNA->Transcription

Caption: Pyrimidine inhibitors bind the STAT6 SH2 domain, preventing dimerization and nuclear entry.

Part 3: Experimental Protocols

Protocol 1: Cellular Inhibition of STAT6 Phosphorylation (Western Blot)

Objective: Quantify the inhibition of IL-4-induced STAT6 phosphorylation (Tyr641) in biological systems.

Reagents:

  • Cell Line: BEAS-2B (Human bronchial epithelial) or HEK293T.

  • Inducer: Recombinant Human IL-4 (10 ng/mL).

  • Inhibitor: AS1517499 (dissolved in DMSO; Stock 10 mM).

  • Antibodies: Anti-pSTAT6 (Tyr641) and Anti-Total STAT6.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate overnight to reach 70-80% confluency.
    
  • Starvation: Replace medium with serum-free medium for 4–12 hours. Rationale: Removes basal phosphorylation caused by serum growth factors.

  • Pre-treatment: Treat cells with the inhibitor (0, 10, 50, 100, 500 nM) for 60 minutes prior to stimulation. Ensure DMSO concentration is <0.1%.

  • Stimulation: Add IL-4 (final concentration 10 ng/mL) and incubate for exactly 30 minutes . Rationale: STAT6 phosphorylation peaks rapidly (15-30 min) and then degrades.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaVO3, NaF). Lyse in RIPA buffer supplemented with protease/phosphatase inhibitor cocktail.

  • Analysis: Perform SDS-PAGE and Western Blot. Normalize pSTAT6 signal to Total STAT6.

Expected Results (Table 1):

TreatmentInhibitor Conc.[1][2] (nM)pSTAT6 (Tyr641) SignalTotal STAT6 SignalInterpretation
Control 0 (DMSO)Low / NoneHighBaseline
IL-4 Only 0 (DMSO)High (100%) HighMax Stimulation
IL-4 + Inhibitor 10High (~90%)HighMinimal Inhibition
IL-4 + Inhibitor 50Medium (~40%)HighNear IC50
IL-4 + Inhibitor 100Low (~10%)HighPotent Inhibition
IL-4 + Inhibitor 500NoneHighComplete Blockade
Protocol 2: Functional Th2 Differentiation Assay

Objective: Assess the ability of the inhibitor to block functional T-cell differentiation, a key phenotypic outcome of STAT6 signaling.

Reagents:

  • Cells: Naive CD4+ T cells (isolated from mouse spleen or human PBMCs).

  • Differentiation Cocktail: Anti-CD3/CD28 (activation), IL-4 (Th2 driver), Anti-IFN

    
     (block Th1), Anti-IL-12 (block Th1).
    

Methodology:

  • Isolation: Purify Naive CD4+ T cells using magnetic bead negative selection. Purity should be >95%.

  • Activation: Plate cells on anti-CD3 coated plates in the presence of soluble anti-CD28.

  • Differentiation & Treatment: Add the Th2 differentiation cocktail + Inhibitor (e.g., 20 nM - 100 nM).

  • Expansion: Culture for 5–7 days. Split cells as needed, maintaining inhibitor concentration.

  • Restimulation: On the final day, restimulate cells with PMA/Ionomycin + Brefeldin A (to trap cytokines) for 4 hours.

  • Flow Cytometry: Fix, permeabilize, and stain for intracellular IL-4 and GATA3 .

Self-Validating Checkpoint:

  • Positive Control: Cells treated with cocktail + DMSO should show >30% IL-4+ cells.

  • Negative Control: Cells treated with Th1 cocktail (IL-12) should show <1% IL-4+ cells.

  • Success Criteria: Inhibitor treatment should dose-dependently reduce the % of IL-4+ cells without affecting cell viability (verify with Live/Dead stain).

Protocol 3: STAT6 Luciferase Reporter Assay

Objective: High-throughput screening of pyrimidine derivatives for transcriptional inhibition.

Workflow Diagram:

Reporter_AssayFigure 2: STAT6 Luciferase Reporter WorkflowTransfectionTransfect HEK293(STAT6-Luc + Renilla)IncubationIncubate24 HoursTransfection->IncubationTreatAdd Inhibitor(1 hr pre-treat)Incubation->TreatStimulateAdd IL-4(6-16 Hours)Treat->StimulateLysisLyse Cells &Add SubstrateStimulate->LysisReadMeasure Luminescence(Firefly/Renilla Ratio)Lysis->Read

Caption: Workflow for quantifying transcriptional activity of STAT6 using a dual-luciferase system.

Methodology:

  • Transfection: Cotransfect HEK293 cells with a plasmid containing 4x STAT6 binding sites upstream of Luciferase (e.g., p4xSTAT6-Luc) and a constitutive Renilla plasmid (for normalization).

  • Treatment: 24h post-transfection, treat with serial dilutions of the pyrimidine derivative.

  • Induction: Add IL-4 (10 ng/mL) and incubate for 16 hours.

  • Readout: Measure Firefly and Renilla luciferase activity. Calculate the Ratio (Firefly/Renilla) to normalize for transfection efficiency and toxicity.

Part 4: Troubleshooting & Critical Factors

IssueProbable CauseCorrective Action
High Background Phosphorylation Serum interference or autocrine signaling.Ensure strict serum starvation (0% FBS) for at least 4 hours before IL-4 stimulation.
No Inhibition Observed Compound degradation or poor permeability.Use fresh DMSO stocks (avoid freeze-thaw cycles). Verify cell permeability; AS1517499 is cell-permeable, but bare fragments may not be.
Toxicity Off-target effects on other kinases.Perform an MTT/CCK-8 assay in parallel. If toxic at <1

M, the compound is likely non-specific.
Inconsistent Western Blots Phosphatase activity during lysis.Add Phosphatase Inhibitor Cocktail II and III (Sigma) to lysis buffer immediately before use. Keep lysates on ice.

Part 5: References

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044–1055.[3]

  • Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(13), 6509–6521.

  • Chiba, Y., et al. (2009). A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice. American Journal of Respiratory Cell and Molecular Biology, 41(5), 516–524.

  • Tocris Bioscience. AS 1517499 Product Information & Biological Activity.

Application Note: Biological Evaluation Protocol for 4-Ethylpyrimidin-5-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

4-Ethylpyrimidin-5-amine (and its derivatives) represents a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for kinase inhibitors (e.g., JAK, EGFR, MPS1) and antifolate agents.[1][2]

Unlike fully optimized drug candidates, this molecule is typically evaluated as a Fragment (MW < 200 Da).[2] Consequently, standard biochemical assays (IC50) often fail because the binding affinity (


) is likely in the high micromolar to millimolar range.

This guide provides a specialized protocol for evaluating this molecule using Fragment-Based Drug Discovery (FBDD) principles. The focus is on three critical pillars:

  • Biophysical Screening: Detecting weak binding events using Surface Plasmon Resonance (SPR).[3][4][5]

  • Metabolic Stability: Assessing the liability of the ethyl side-chain (oxidation) and the primary amine (conjugation).

  • Cytotoxicity: Establishing a safety baseline for the scaffold.

Physicochemical Profile (Estimated)[1][2][6]
  • Molecular Weight: ~123.15 Da[1]

  • LogP: ~0.5–0.9 (Moderate lipophilicity)[1][2]

  • pKa: ~3.5–4.5 (Pyrimidine ring nitrogen) & ~2-3 (Exocyclic amine - weak base due to electron withdrawal by the ring).[1]

  • Solubility: Moderate in water; High in DMSO.

Experimental Workflow Visualization

The following diagram outlines the logical flow for evaluating 4-Ethylpyrimidin-5-amine, moving from quality control to biophysical validation and ADME profiling.

FBDD_Workflow QC 1. QC & Stock Prep (DMSO Solubility & purity) Solubility 2. Aqueous Solubility (PBS pH 7.4) QC->Solubility Pass (>95%) SPR 3. Biophysical Screen (SPR) (Binding Affinity KD) Solubility->SPR Soluble >1mM ADME 4. Metabolic Stability (Microsomal Clearance) SPR->ADME Binder Confirmed Tox 5. Cytotoxicity (HepG2 MTT Assay) SPR->Tox Parallel Path ADME->QC Structure Optimization (Block Metabolic Soft Spots)

Figure 1: Critical path for evaluating pyrimidine-amine fragments. Note the "Go/No-Go" decision point after Solubility testing.

Protocol A: Stock Preparation & Solubility

Rationale: Aminopyrimidines can aggregate at high concentrations, leading to false positives in screening assays (promiscuous inhibition).[2]

Materials
  • Compound: 4-Ethylpyrimidin-5-amine (>98% purity).[1][2]

  • Vehicle: Anhydrous DMSO (LC-MS Grade).[1]

  • Buffer: PBS (pH 7.4) + 0.05% Tween-20.[1]

Procedure
  • Primary Stock: Dissolve compound in 100% DMSO to reach 100 mM . Sonicate for 5 minutes at room temperature.

  • Visual Check: Inspect for turbidity. If clear, proceed.

  • Working Solution: Dilute 1:100 into PBS (final concentration 1 mM, 1% DMSO).

  • Nephelometry/Absorbance Check: Measure OD600.

    • Acceptance Criteria: OD600 < 0.005 (indicates no precipitation).[2]

    • Failure Mode: If precipitate forms, lower stock to 50 mM or increase DMSO tolerance (if assay permits).

Protocol B: Biophysical Screening (SPR)

Rationale: As a fragment, this molecule likely has fast "on/off" rates.[2] ELISA or standard IC50 assays are insufficient. SPR (Biacore/Octet) is the gold standard for measuring these transient interactions.

Experimental Setup
  • Instrument: Biacore 8K or T200 (or equivalent).

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged targets).[1]

  • Target Protein: Kinase domain (e.g., JAK2, EGFR) or relevant enzyme.[2]

Step-by-Step Methodology
1. Immobilization
  • Target density must be high (3,000–5,000 RU) to detect the low molecular weight signal of the fragment (Theoretical

    
     calculation is critical).
    
  • Formula:

    
    [1][2]
    
2. Solvent Correction (Crucial Step)[1][2]
  • Fragments require high concentrations (up to 1-5 mM), necessitating 1-5% DMSO.[1][2]

  • Prepare a Solvent Correction Curve (0.5% to 1.5% DMSO) to eliminate bulk refractive index errors.

3. Binding Cycle (Multi-Cycle Kinetics)
  • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

  • Contact Time: 30–60 seconds (fast association expected).

  • Dissociation Time: 60 seconds (fast dissociation expected).

  • Concentration Series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.[2]

Data Analysis & Interpretation

Since the affinity is low, you may not reach saturation (


). Use Steady State Affinity (Equilibrium)  fitting rather than Kinetic fitting.
ParameterExpected ResultInterpretation
Binding Shape "Square Wave"Ideal. Fast on, fast off. Specific binding.

Value
100 µM – 2 mMTypical for a starting fragment.
Ligand Efficiency (LE) > 0.3Indicates a high-quality starting point despite weak affinity.[1]
Stoichiometry > 1:1Warning sign of non-specific aggregation.

Protocol C: In Vitro Metabolic Stability

Rationale: The ethyl group at the C4 position is a "soft spot" for Cytochrome P450 (CYP) oxidation (hydroxylation). The C5-amine is liable to N-acetylation or Glucuronidation.[1]

Materials
  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).[1]

  • Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1][2]

  • Internal Standard: Tolbutamide or Propranolol.

Procedure
  • Incubation: Prepare microsomes (0.5 mg/mL protein) in Phosphate Buffer (100 mM, pH 7.4).

  • Dosing: Add 4-Ethylpyrimidin-5-amine at 1 µM (low concentration prevents enzyme saturation).

  • Initiation: Add NADPH to start the reaction at 37°C.

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately mix with ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

Pathway Visualization

The following diagram illustrates the hypothetical metabolic fate of the molecule, guiding the mass spectrometry search parameters.

Metabolism cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism Parent 4-Ethylpyrimidin-5-amine (m/z ~124) Hydroxy Hydroxy-ethyl metabolite (+16 Da) Parent->Hydroxy Hydroxylation (CYP3A4/2D6) N_Acetyl N-Acetylated metabolite (+42 Da) Parent->N_Acetyl NAT1/2 Acetylation Gluc N-Glucuronide (+176 Da) Parent->Gluc UGT Conjugation Dealkyl De-ethylated pyrimidine (-28 Da) Hydroxy->Dealkyl Oxidative Dealkylation

Figure 2: Predicted metabolic map.[1][2] Mass spectrometry (LC-MS) should monitor for Parent (M+H), M+16, and M+42 peaks.[1][2]

References & Grounding

  • Fragment-Based Screening Principles:

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[2] Nature Reviews Drug Discovery (2016).[1] [1][2]

  • SPR Protocol for Fragments:

    • Cytiva (Biacore).[6] "Screening and analysis of fragments using Biacore systems." Application Guide.

  • Pyrimidine Pharmacophore Context:

    • Ghorab, M. M., et al. "Novel pyrimidine derivatives as potential anticancer agents."[2] Journal of Enzyme Inhibition and Medicinal Chemistry (2016). [1][2]

  • Metabolic Stability Protocols:

    • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods."[2] Elsevier Science (2015).[1] (Standard industry reference for microsome protocols).

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Ethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Ethylpyrimidin-5-amine. As a key intermediate in pharmaceutical synthesis, ensuring the purity and quality of this compound is critical. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method development rationale, a step-by-step protocol, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The method utilizes a C18 stationary phase with a phosphate buffer and acetonitrile mobile phase, offering excellent peak symmetry and sensitivity for the basic analyte.

Introduction

4-Ethylpyrimidin-5-amine is a heterocyclic amine belonging to the pyrimidine class of compounds. Pyrimidine derivatives are of significant interest in medicinal chemistry and are core structural motifs in numerous therapeutic agents, including antiviral and anticancer drugs.[4] The purity of such intermediates is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is the premier analytical technique for assessing the purity of these compounds.[4][5]

This guide addresses the specific challenges associated with the analysis of basic compounds like 4-Ethylpyrimidin-5-amine. The primary amine functional group can interact with residual silanols on silica-based HPLC columns, leading to poor peak shape (tailing) and unreliable quantification.[6][7] The method described herein was systematically developed to mitigate these effects and provide a trustworthy analytical solution.

Analyte Properties & Method Development Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Structure: 4-Ethylpyrimidin-5-amine possesses a pyrimidine ring, which provides UV absorbance, and a basic primary amine group, which dictates its chromatographic behavior.

  • Basicity and pKa: The amine group is basic. While the exact pKa is not readily published, analogous aminopyrimidines have pKa values in the range of 3.5-5.5. This property is the most critical factor for method development.

  • Solubility: The compound is expected to be soluble in polar organic solvents and aqueous acidic solutions.

  • UV Absorbance: The pyrimidine ring contains π-electrons that absorb UV light, making UV detection a suitable choice for quantification.

Rationale for Chromatographic Choices:
  • Mode: Reversed-phase (RP) HPLC was selected as it is the most common, robust, and versatile mode for the analysis of small organic molecules like pyrimidine derivatives.[4][8]

  • Column: A modern, end-capped C18 column with high-purity silica is the preferred stationary phase. End-capping minimizes the number of free silanol groups, significantly reducing the secondary ionic interactions that cause peak tailing with basic analytes.[7]

  • Mobile Phase pH Control: To ensure consistent retention and excellent peak shape, controlling the ionization state of the analyte is crucial. By operating at a low pH (e.g., pH 2.5-3.5), the amine group (R-NH2) is fully protonated to its conjugate acid form (R-NH3+). Simultaneously, this acidic environment suppresses the ionization of residual silanol groups (Si-OH) on the stationary phase, preventing unwanted ionic interactions.[7][8] A phosphate buffer is an excellent choice for this pH range due to its ideal buffering capacity.

  • Organic Modifier: Acetonitrile is often preferred over methanol in RP-HPLC as it typically provides lower backpressure and better UV transparency.[9]

  • Detection: Based on the pyrimidine structure, a UV detector is appropriate. A wavelength scan should be performed to determine the absorbance maximum (λmax) for optimal sensitivity. For many pyrimidine systems, this falls within the 230-280 nm range.

Detailed Analytical Protocol

Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile (ACN) and water.

  • Reagents: Potassium dihydrogen phosphate (KH2PO4), o-Phosphoric acid (85%).

  • Analyte: 4-Ethylpyrimidin-5-amine reference standard and sample.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Instrumentation: HPLC system with UV detector, autosampler, and column oven.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0):

    • Weigh 3.4 g of KH2PO4 and dissolve in 1000 mL of HPLC-grade water (forms a 25 mM solution).

    • Adjust the pH to 3.0 ± 0.05 using 85% o-Phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B:

    • HPLC-grade Acetonitrile (ACN).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 4-Ethylpyrimidin-5-amine reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to volume with the diluent.

  • Sample Solution (e.g., 0.1 mg/mL):

    • Accurately weigh an appropriate amount of the 4-Ethylpyrimidin-5-amine sample to achieve a final concentration of approximately 0.1 mg/mL after dissolving and diluting in the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 25 mM KH2PO4, pH 3.0B: Acetonitrile (ACN)
Gradient/Isocratic Isocratic: 70% A / 30% B (Adjust as needed)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or determined λmax)
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, it must be validated.[10][11] The following parameters should be assessed.

System Suitability

Before sample analysis, inject the working standard solution five times. The results must meet the following criteria:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Inject the diluent (blank), a placebo (if applicable), and a spiked sample to demonstrate that there is no interference at the retention time of the 4-Ethylpyrimidin-5-amine peak.

Linearity and Range

Prepare a series of at least five concentrations from the stock solution (e.g., 50% to 150% of the working standard concentration). Plot a graph of peak area versus concentration.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

Accuracy

Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.

  • Acceptance Criterion: Percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criterion: %RSD for both studies should be ≤ 2.0%.

Robustness

Intentionally vary critical method parameters to assess the method's reliability.

  • Variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criterion: System suitability parameters must still be met, and peak area should not significantly change.

Workflow and Data Presentation

The overall analytical workflow is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation B Standard & Sample Preparation C HPLC System Setup & Equilibration B->C Load Samples D System Suitability Injections C->D Inject Standards D->C Fail: Re-evaluate E Sample Sequence Run D->E Proceed if Passed F Peak Integration & Quantification E->F Acquire Data G Validation & System Suitability Checks F->G G->F Fail: Re-process H Final Report Generation G->H Pass: Finalize

Caption: HPLC analysis workflow for 4-Ethylpyrimidin-5-amine.

Typical Validation Data Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.85%≤ 2.0%
Intermediate Precision (%RSD) 1.1%≤ 2.0%
Robustness PassedSystem Suitability Met

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of 4-Ethylpyrimidin-5-amine. The careful selection of a low-pH mobile phase and a modern C18 column successfully overcomes the common chromatographic challenges associated with basic analytes, yielding excellent peak shape and reliable data. This method is suitable for routine quality control analysis and for supporting pharmaceutical development activities.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: ResearchGate URL: [Link]

  • Title: HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC Method Development Source: SlideShare URL: [Link]

  • Title: HPLC Method Development: From Beginner to Expert Part 2 Source: Agilent Technologies URL: [Link]

  • Title: Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

Sources

Technical Guide: Leveraging 4-Ethylpyrimidin-5-amine in Small Molecule Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethylpyrimidin-5-amine in Drug Discovery Content Type: Technical Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Specialists

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor design, the 5-aminopyrimidine core is recognized as a "privileged structure." It frequently serves as a bioisostere for the adenine ring of ATP, allowing it to anchor into the hinge region of kinase active sites.

4-Ethylpyrimidin-5-amine represents a critical Structure-Activity Relationship (SAR) probe. While the 4-methyl analog is ubiquitous, the 4-ethyl variant is deployed to probe the depth and plasticity of hydrophobic pockets (specifically the "gatekeeper" regions) in enzymes like JAK2 , FLT3 , and CDK families.

This guide details the handling, synthesis, and application of this building block, focusing on its utility in Fragment-Based Drug Discovery (FBDD) and Palladium-catalyzed cross-couplings.

Physicochemical Profile & Handling

Before initiating synthesis, the physicochemical behavior of the scaffold must be understood to optimize reaction solvents and workups.

PropertyValue / CharacteristicDrug Discovery Implication
Molecular Weight ~123.16 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP (Predicted) ~0.6 – 0.9Higher lipophilicity than the methyl analog; improves permeability.
pKa (Conjugate Acid) ~3.5 – 4.0The 5-amino group is weakly basic and weakly nucleophilic due to the electron-deficient pyrimidine ring.
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsExcellent potential for "Hinge Binding" interactions (e.g., Met residue in kinases).
Solubility High in DMSO, MeOH, DCMCompatible with standard high-throughput screening libraries.

Application Note: Synthesis & Purification

Context: 5-aminopyrimidines are prone to oxidation and can be difficult to purify if the free amine is exposed to air for prolonged periods. The following protocol describes the reduction of the nitro-precursor, which is the industry-standard method for generating high-purity material immediately prior to coupling.

Protocol A: Catalytic Hydrogenation of 4-Ethyl-5-nitropyrimidine

Use this protocol to generate the amine "fresh" for SAR library synthesis.

Reagents:

  • Precursor: 4-Ethyl-5-nitropyrimidine (1.0 equiv)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol (anhydrous)

  • Hydrogen Source:

    
     balloon or ammonium formate (transfer hydrogenation)
    

Step-by-Step Methodology:

  • Preparation: In a nitrogen-flushed round-bottom flask, dissolve 4-ethyl-5-nitropyrimidine in anhydrous Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (Caution: Pyrophoric).

  • Reduction:

    • Method A (Balloon): Purge with

      
       gas x3. Stir vigorously at RT for 4–6 hours.
      
    • Method B (Transfer): Add Ammonium Formate (5.0 equiv) and reflux for 1 hour. (Preferred for parallel synthesis).

  • Filtration: Filter the reaction mixture through a Celite® pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Critical Step: Do not heat above 40°C during concentration to avoid degradation.

  • QC: Verify by LC-MS (

    
    ). Use immediately in Protocol B.
    

Core Application: Palladium-Catalyzed Cross-Coupling

Context: The 5-amino group on the electron-deficient pyrimidine ring is a poor nucleophile. Standard


 or acylation reactions often fail or require forcing conditions. Buchwald-Hartwig Amination  is the authoritative method to couple this fragment to aryl halides (e.g., to create a bi-aryl kinase inhibitor).
Protocol B: Buchwald-Hartwig Coupling (The "Kinase Linker" Method)

Target: Coupling 4-ethylpyrimidin-5-amine with an Aryl Bromide (e.g., a hinge-binding motif or solvent-front fragment).

Reagents:

  • Amine: 4-Ethylpyrimidin-5-amine (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand: XPhos or BrettPhos (Best for weak nucleophiles) (4–10 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Inert Setup: Flame-dry a microwave vial or Schlenk tube. Cool under Argon.

  • Solids Addition: Add

    
    , Ligand, 
    
    
    
    , and the Aryl Bromide.
  • Amine Addition: Add the 4-ethylpyrimidin-5-amine (dissolved in minimal Dioxane).

  • Degassing: Sparge the solvent with Argon for 10 minutes. This is crucial to prevent catalyst poisoning.

  • Reaction: Seal and heat to 100°C for 12–16 hours (or 110°C for 1 hour in Microwave).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM:MeOH gradients). 5-aminopyrimidines often streak; add 1%

    
     to the eluent.
    
Visualization: Synthesis & Coupling Logic

The following diagram illustrates the workflow from the nitro-precursor to the final drug scaffold, highlighting the decision points.

SynthesisWorkflow Nitro Precursor: 4-Ethyl-5-nitropyrimidine Reduction Step 1: Reduction (Pd/C, H2, MeOH) Nitro->Reduction Hydrogenation Amine INTERMEDIATE: 4-Ethylpyrimidin-5-amine (Weak Nucleophile) Reduction->Amine Isolation Decision Decision Point: Coupling Partner? Amine->Decision RouteA Route A: Aryl Halide (Kinase Core) Decision->RouteA Ar-Br / Ar-I RouteB Route B: Acyl Chloride (Amide Linker) Decision->RouteB R-COCl Buchwald Protocol B: Buchwald-Hartwig (Pd2(dba)3 / XPhos) RouteA->Buchwald Preferred Method AmideCoupling Standard Coupling (HATU / DIPEA) RouteB->AmideCoupling Low Yield Risk FinalDrug Target Scaffold: Bi-Aryl Kinase Inhibitor Buchwald->FinalDrug C-N Bond Formation AmideCoupling->FinalDrug

Caption: Workflow for converting the nitro-precursor to a bioactive scaffold. Note the preference for Buchwald coupling due to the weak nucleophilicity of the amine.

Strategic Insight: The "Ethyl Effect" in SAR

Why use the 4-ethyl variant instead of the standard 4-methyl?

In kinase drug discovery, the "Gatekeeper" residue controls access to the hydrophobic pocket behind the ATP binding site.

  • Small Gatekeepers (e.g., Thr, Ala): Accommodate bulky groups.

  • Large Gatekeepers (e.g., Met, Phe): Create steric clashes.

The Protocol: Synthesize both the 4-methyl and 4-ethyl analogs. Test against a panel of kinases (e.g., JAK2 vs. JAK3).

  • Hypothesis: If the 4-ethyl analog loses potency compared to the methyl, the pocket is sterically restricted (Gatekeeper clash).

  • Hypothesis: If potency is maintained or improved, the ethyl group is likely displacing a "high-energy" water molecule or filling a hydrophobic void, increasing residence time.

Visualization: SAR Logic (Gatekeeper Probing)

SARLogic Scaffold 4-Ethylpyrimidin-5-amine Pocket Kinase Hydrophobic Pocket Scaffold->Pocket Binds to Interaction1 Steric Clash (Large Gatekeeper) Pocket->Interaction1 If Met/Phe Interaction2 Hydrophobic Fill (Small Gatekeeper) Pocket->Interaction2 If Thr/Ala Outcome1 Loss of Potency (Selectivity Filter) Interaction1->Outcome1 Outcome2 Increased Affinity (Lead Candidate) Interaction2->Outcome2

Caption: SAR decision tree for using the 4-ethyl group to probe kinase gatekeeper residues.

References

  • Buchwald-Hartwig Amination: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Available at: [Link]

  • Kinase Inhibitor Design: Journal of Medicinal Chemistry. "Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase." Available at: [Link]

  • 5-Aminopyrimidine Scaffold: National Institutes of Health (PubChem). "Pyrimidin-5-amine Compound Summary." Available at: [Link]

  • Reaction Mechanism: Wikipedia. "Buchwald–Hartwig amination."[1][2][3][4][5] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Ethylpyrimidin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 4-Ethylpyrimidin-5-amine (CAS: 1135252-84-0) Primary Application: Critical intermediate for JAK inhibitors and other kinase-targeting scaffolds. Chemical Behavior: The 5-amino position is electron-rich, making the ring susceptible to oxidation. The 4-ethyl group provides steric bulk and weak electron donation, deactivating the 2- and 6-positions toward nucleophilic attack compared to unsubstituted pyrimidines.

Common Synthetic Routes:

  • Cyclization (De Novo Construction): Condensation of 3-(dimethylamino)-2-ethylacrolein with formamidine/guanidine.

  • Functional Group Manipulation: Catalytic hydrogenation of 4-ethyl-5-nitropyrimidine.

Module A: The Cyclization Route (Enaminone Pathway)

Context: This is the most common industrial route. It involves reacting a


-enaminone (derived from butyraldehyde or 2-butanone) with a binucleophile (formamidine).
Critical Failure Point: Precursor Hydrolysis & Oligomerization

Symptom: Dark reaction mixture, low yield, presence of "gummy" insoluble solids. Diagnosis: The key intermediate, 3-(dimethylamino)-2-ethylacrolein , is highly moisture-sensitive. In the presence of trace water, it hydrolyzes back to 2-ethylmalonaldehyde (unstable) or polymerizes.

Troubleshooting Guide:

ObservationProbable CauseCorrective Action
Low Conversion (<30%) Hydrolysis of EnaminoneUse anhydrous EtOH/MeOH. Add molecular sieves to the solvent before adding the enaminone.
Red/Black Tars PolymerizationThe reaction temperature is too high during the addition. Keep addition at 0–5°C, then reflux.
Symmetric Impurity Self-CondensationExcess base caused the enaminone to react with itself. Reduce base load (NaOMe) to 1.05 eq.
Side Reaction Mechanism: The "Deformylation" Shunt

If the condensation with formamidine is too slow, the enaminone can undergo a retro-Claisen-type fragmentation or deformylation, leading to simple ethyl-pyrimidine byproducts lacking the 5-amino functionality precursors.

Visualizing the Pathway & Failure Modes

EnaminonePath Start Butyraldehyde Derivative Enaminone 3-(dimethylamino)- 2-ethylacrolein Start->Enaminone Bredereck's Reagent (DMF-DMA) Hydrolysis Hydrolysis Product (2-Ethylmalonaldehyde) Enaminone->Hydrolysis H2O (Trace) Target 4-Ethylpyrimidin-5-amine Enaminone->Target Formamidine Acetate NaOMe/MeOH, Reflux Polymer Oligomers/Tars Enaminone->Polymer High Temp / No Nucleophile Hydrolysis->Polymer Degradation

Caption: Figure 1. The Enaminone Cyclization Pathway showing the critical moisture-sensitivity branch (Red Dashed Line).

Module B: The Reduction Route (Nitro-to-Amine)

Context: Reducing 4-ethyl-5-nitropyrimidine to the amine using catalytic hydrogenation (


, Pd/C) or chemical reduction.
Critical Failure Point: Over-Reduction (Ring Saturation)

Symptom: Mass spec shows M+4 or M+6 peaks. Loss of aromatic UV signature. Diagnosis: Pyrimidine rings are electron-deficient and susceptible to hydrogenation, especially when substituted with electron-withdrawing groups (like nitro) that initially activate the ring. Standard Pd/C often reduces the ring before or alongside the nitro group.

Troubleshooting Guide:

Issue Root Cause Protocol Adjustment
Tetrahydropyrimidine Formation Catalyst too activeSwitch Catalyst: Use sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-doped Pd.
Incomplete Reduction (Hydroxylamine) Reaction stopped earlyTemperature: Increase T to 50°C after H2 uptake slows to drive the -NHOH to -NH2 conversion.
Ring Opening Acidic SolventAvoid acetic acid if high pressure is used. Use MeOH or EtOAc.
Alternative Protocol: The Iron/Acetic Acid Method

To completely avoid ring saturation, use a chemical reductant.

  • Reagents: Fe powder (5 eq),

    
     (aq), EtOH.
    
  • Conditions: Reflux for 2-4 hours.

  • Advantage: Iron is chemoselective for

    
     and will never  reduce the pyrimidine ring.
    
Visualizing the Selectivity Challenge

ReductionPath Nitro 4-Ethyl-5-nitropyrimidine Tetra Tetrahydropyrimidine (Over-reduced Side Product) Nitro->Tetra Non-selective Catalyst Hydroxyl Hydroxylamine Intermediate (Incomplete Reduction) Nitro->Hydroxyl H2, Pd/C (Fast) Amine TARGET: 4-Ethylpyrimidin-5-amine Amine->Tetra H2, High Pressure, Acidic pH Hydroxyl->Amine H2, Pd/C (Slower) Control CONTROL POINT: Use Fe/NH4Cl or Poisoned Catalyst Control->Amine

Caption: Figure 2. Selectivity landscape of Nitropyrimidine reduction. The red path indicates the common over-reduction error.

Frequently Asked Questions (FAQ)

Q1: My product is water-soluble and I'm losing it during the workup. How do I isolate it?

  • Answer: 5-aminopyrimidines are polar.

    • Avoid: Aqueous acid/base extractions.

    • Preferred Method: Evaporate the reaction solvent to dryness. Triturate the residue with Dichloromethane/Isopropanol (9:1) . The inorganic salts will remain solid; the amine will dissolve. Filter and concentrate.

Q2: Can I use the chloropyrimidine displacement route (4-ethyl-5-chloropyrimidine + NH3)?

  • Answer: No. The 5-position of pyrimidine is not activated for Nucleophilic Aromatic Substitution (

    
    ). Even with the 4-ethyl group, you will likely get no reaction or require forcing conditions (200°C+) that degrade the molecule. The displacement route works for 2-, 4-, or 6-halopyrimidines, not the 5-position.
    

Q3: Why is my product turning purple/brown on the bench?

  • Answer: 5-aminopyrimidines are prone to air oxidation (forming diazo-like dimers) due to the electron-rich nature of the amine.

    • Fix: Store under Argon/Nitrogen at -20°C. Convert to the HCl salt for long-term stability.

References

  • Synthesis of Pyrimidines via Enaminones (Bredereck's Reagent)

    • Title: "One-Step Synthesis of 4,5-Disubstituted Pyrimidines Using Commercially Available Reagents"
    • Source: Baran Lab (Scripps), Journal of Organic Chemistry.
    • URL:[Link]

  • Reduction of Nitropyrimidines (Selectivity)

    • Title: "Chemoselective Hydrogen
    • Source:RSC Advances (General methodology for pyridine/pyrimidine reduction).
    • URL:[Link]

  • General Pyrimidine Chemistry & Side Reactions

    • Title: "The Chemistry of Heterocyclic Compounds, Pyrimidines"
    • Source: Wiley Online Library (Brown, D. J.).
    • URL:[Link]

  • Patent Literature (Industrial Synthesis of 5-Aminopyrimidines)

Technical Support Center: Troubleshooting Pyrimidine Synthesis Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrimidine ring formation. Here, we address common and complex issues related to regioselectivity in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during pyrimidine synthesis, particularly focusing on the widely used Biginelli and Hantzsch reactions.

Q1: My Biginelli reaction is giving a low yield of the desired dihydropyrimidinone (DHPM). What are the first things I should check?

A1: Low yields in the Biginelli reaction are a frequent issue.[1] Here are the initial troubleshooting steps:

  • Purity of Reactants: Ensure your aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Impurities can significantly inhibit the reaction.[1]

  • Catalyst Activity: The choice and activity of the catalyst are crucial.[2] For acid-catalyzed reactions, both Brønsted and Lewis acids are commonly used.[3] If you are using a reusable catalyst, it may require regeneration. For standard acid catalysts like HCl, verify the concentration is appropriate.[1] Many modern protocols utilize catalysts like Yb(OTf)₃ or InCl₃ which have been shown to improve yields.[4][5]

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require longer times or a moderate increase in temperature to proceed to completion.[1][6] However, excessively high temperatures can lead to degradation.

  • Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol is a common choice, exploring other solvents like acetonitrile or even solvent-free conditions has been shown to improve yields for specific substrates.[1][7][8] Deep eutectic solvents (DESs) have also emerged as effective and environmentally benign options.[9][10]

Q2: I am observing a significant amount of an insoluble byproduct in my Biginelli reaction. What could it be and how can I prevent it?

A2: A common byproduct that can precipitate from the reaction mixture is an N-acylurea, formed from the reaction of the β-ketoester with urea in a competing pathway.[1]

  • Confirmation: This byproduct can be identified using spectroscopic methods such as ¹H and ¹³C NMR, as well as mass spectrometry.[1]

  • Prevention and Removal:

    • Careful control of reaction stoichiometry and catalyst loading can sometimes suppress its formation.[1]

    • Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product.[1] The choice of recrystallization solvent is critical and may require some screening.

Q3: My Hantzsch dihydropyridine synthesis is sluggish. How can I improve the reaction rate?

A3: The Hantzsch synthesis, a three-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, can sometimes be slow.[11][12][13]

  • Catalyst: While the classical reaction is often performed with ammonia or ammonium acetate, the use of a Brønsted or Lewis acid catalyst can accelerate the reaction.[14] Phenylboronic acid and p-toluenesulfonic acid (PTSA) under ultrasonic irradiation have been reported to be effective.[11][13]

  • Reaction Conditions: Increasing the temperature can improve the rate, but as with the Biginelli reaction, monitoring by TLC is essential to avoid byproduct formation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times.[8]

  • Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can sterically hinder the reaction and slow it down. If possible, using less hindered starting materials can be beneficial.[6]

II. In-Depth Troubleshooting Guides

This section delves into more complex issues of regioselectivity, providing detailed experimental protocols and mechanistic explanations.

Issue 1: Unexpected Regioisomer Formation in the Biginelli Reaction

Symptom: You have isolated a pyrimidine-based product, but spectroscopic analysis reveals it is not the expected 3,4-dihydropyrimidin-2(1H)-one (DHPM). For instance, when using an unsymmetrical β-dicarbonyl compound, the regioselectivity of the cyclization can be a challenge.

Understanding the Mechanistic Basis of Regioselectivity

The regioselectivity of the Biginelli reaction is determined by which nitrogen of the urea (or thiourea) attacks which carbonyl group of the β-dicarbonyl moiety during the final cyclization step. This can be influenced by several factors.

  • Kinetic vs. Thermodynamic Control: In some cases, different regioisomers can be favored under different reaction conditions.[15]

    • Kinetic control (lower temperature, strong non-nucleophilic base like LDA) may favor the formation of one isomer.[15]

    • Thermodynamic control (higher temperature, refluxing in a protic solvent with a base like NaH) may lead to the more stable regioisomer.[15]

Troubleshooting Workflow: Controlling Regioselectivity

G start Problem: Incorrect Regioisomer step1 Analyze Reaction Conditions: - Temperature - Base/Catalyst - Solvent start->step1 step2a Kinetic Control Pathway: - Low Temperature (e.g., 0°C) - Strong, non-nucleophilic base (e.g., LDA) - Aprotic solvent (e.g., THF) step1->step2a For kinetically favored product step2b Thermodynamic Control Pathway: - High Temperature (e.g., reflux) - Weaker base (e.g., NaH, K2CO3) - Protic solvent (e.g., Ethanol) step1->step2b For thermodynamically favored product step3 Screen Catalysts: - Lewis Acids (e.g., Yb(OTf)3, InCl3) - Brønsted Acids (e.g., HCl, PTSA) - Chiral catalysts for asymmetric synthesis step2a->step3 step2b->step3 step4 Modify Substrates: - Introduce blocking groups - Alter electronic properties step3->step4 step5 Characterize Product Mixture: - NMR (1D and 2D) - HPLC/LC-MS - X-ray Crystallography step4->step5 end_node Desired Regioisomer Isolated step5->end_node

Experimental Protocols

Protocol 1: Catalyst Screening for Regioselective Biginelli Reaction

  • Setup: In parallel reaction vials, add the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and urea (1.5 mmol).

  • Solvent Addition: To each vial, add 5 mL of the chosen solvent (e.g., ethanol, acetonitrile, THF).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol% of Yb(OTf)₃, InCl₃, HCl, or a chiral phosphoric acid for asymmetric synthesis).[16][17]

  • Reaction: Stir the reactions at a set temperature (e.g., room temperature, 50°C, or reflux) and monitor by TLC.

  • Analysis: After a set time (e.g., 24 hours), quench the reactions, work up, and analyze the crude product mixture by ¹H NMR to determine the ratio of regioisomers.

Table 1: Example Catalyst and Solvent Effects on Regioselectivity

Catalyst (10 mol%)SolventTemperature (°C)Regioisomer Ratio (A:B)
Yb(OTf)₃Acetonitrile8095:5
HClEthanolReflux80:20
NoneEthanolReflux50:50
LDATHF010:90 (Kinetic)
NaHEthanolReflux90:10 (Thermodynamic)

Data is illustrative and will vary based on specific substrates.

Issue 2: My Product is a Complex Mixture of Isomers That Are Difficult to Separate

Symptom: The crude product from your pyrimidine synthesis shows multiple spots on TLC, and ¹H NMR indicates a complex mixture of isomers that are proving difficult to separate by standard column chromatography.

Strategies for Isomer Separation and Characterization

When faced with a complex mixture of regioisomers, a multi-pronged approach to separation and characterization is necessary.

G start Complex Isomeric Mixture step1 Optimize Chromatography: - Normal Phase (vary solvent polarity) - Reverse Phase HPLC start->step1 step2 Consider Alternative Purification: - Recrystallization (solvent screening) - Preparative TLC step1->step2 step3 Advanced Characterization: - 2D NMR (COSY, HSQC, HMBC) - X-ray Crystallography (if single crystals can be obtained) step2->step3 end_node Pure Isomers Isolated and Characterized step3->end_node

Detailed Methodologies

Protocol 2: Analytical and Preparative HPLC for Isomer Separation

High-Performance Liquid Chromatography (HPLC) often provides superior resolution for separating closely related isomers compared to standard flash chromatography.[18][19]

  • Analytical Method Development:

    • Column: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase: Develop a gradient method using water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape.[6] A typical gradient might run from 5% B to 95% B over 20-30 minutes.

    • Detection: Use a UV detector at a wavelength where your compounds have strong absorbance.

  • Preparative HPLC:

    • Once an analytical method that shows baseline separation of the isomers is developed, scale up to a preparative HPLC system with a larger column of the same stationary phase.

    • Inject the crude mixture and collect fractions corresponding to each separated isomer.

    • Combine and evaporate the fractions to obtain the pure isomers.

Protocol 3: Characterization of Regioisomers by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the structure of regioisomers.[20][21][22]

  • ¹H NMR: While ¹H NMR can indicate a mixture, overlapping signals can make definitive assignment difficult.[20]

  • ¹³C NMR: Since ¹³C NMR spectra are typically proton-decoupled, each unique carbon atom will appear as a single peak, which can help to distinguish isomers based on the number of signals, particularly in cases of symmetry.[20][21]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is often the key experiment for distinguishing regioisomers, as it can establish long-range connectivity that differs between the isomers.

By carefully applying these troubleshooting strategies and analytical techniques, researchers can overcome the challenges of regioselectivity in pyrimidine synthesis, leading to the efficient and reliable production of their target molecules.

References

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • Taylor & Francis Online. Highly regioselective, base-catalyzed, biginelli-type reaction of aldehyde, phenylacetone and urea/thiourea kinetic vs. thermodynamic control. [Link]

  • Bentham Science Publishers. Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. [Link]

  • Grafiati. Journal articles: 'Biginelli reactions'. [Link]

  • Chemical Communications (RSC Publishing). Chemo-/regioselective synthesis of 6-unsubstituted dihydropyrimidinones, 1,3-thiazines and chromones via novel variants of Biginelli reaction. [Link]

  • PubMed. Insight in DNA Repair of UV-induced Pyrimidine Dimers by Chromatographic Methods. [Link]

  • YouTube. Mechanism Of The Week: Hantzsch-Pyridinsynthese. [Link]

  • MDPI. Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. [Link]

  • Efficient Synthesis of Dihydropyrimidine and Amidoalkyl Naphthol Derivatives Using Zinc Chloride-Based Deep Eutectic Systems as Solvent & Catalyst. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • PubMed. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. [Link]

  • YouTube. Biginelli Reaction. [Link]

  • Semantic Scholar. Separation of anomeric phyrimidine nucleosides by thin-layer chromatography. [Link]

  • Learning from the Hantzsch synthesis. [Link]

  • ResearchGate. Influence of the solvent on Biginelli reaction. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • PubMed. The quantitative separation of purines, pyrimidines, and nucleosides by paper chromatography. [Link]

  • RSC Publishing. Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction: theoretical investigations on their electronic and global reactivity descriptors. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]

  • Semantic Scholar. Chromatography of Pyrimidine Reduction Products. [Link]

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • Organic Chemistry Portal. Pyrimidine Synthesis. [Link]

  • AZoM. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. [Link]

  • Beilstein Journals. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Biochemistry Den. Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. [Link]

  • PubMed. Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR. [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • University of Illinois Urbana-Champaign. THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. [Link]

  • NIH National Library of Medicine. A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]

  • ResearchGate. Recent Developments in the Reactivity of the Biginelli Compounds. [Link]

  • J&K Scientific LLC. Biginelli Reaction. [Link]

  • RotaChrom. The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]

  • MDPI. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. [Link]

Sources

Technical Support Center: A Researcher's Guide to 4-Ethylpyrimidin-5-amine Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to ensuring the integrity of 4-Ethylpyrimidin-5-amine during your critical experiments. As researchers and drug development professionals, we understand that the stability of your small molecules is paramount to the reliability and reproducibility of your results. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate the potential challenges of working with this aminopyrimidine derivative. Our focus is on not just what to do, but why you're doing it, grounding our recommendations in established chemical principles.

I. Understanding the Stability of 4-Ethylpyrimidin-5-amine: A Proactive Approach

4-Ethylpyrimidin-5-amine, like many heterocyclic amines, possesses functional groups that are susceptible to degradation under common laboratory conditions. The pyrimidine core, with its electron-deficient nitrogen atoms, and the primary amine group are the primary sites of potential instability. Proactively addressing potential degradation pathways is key to generating high-quality, reliable data.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the stability of 4-Ethylpyrimidin-5-amine.

Q1: I'm dissolving my 4-Ethylpyrimidin-5-amine for an in vitro assay and I'm seeing a change in the color of the solution over a few hours. What could be happening?

A1: A change in solution color is a common indicator of degradation. The most likely culprits are oxidation and/or photodegradation. The aminopyrimidine ring system can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metal impurities in your solvent, or light. This can lead to the formation of colored byproducts.

Q2: My compound seems to lose potency when stored in a stock solution in the refrigerator for a week. What is the recommended way to store solutions of 4-Ethylpyrimidin-5-amine?

A2: While refrigeration slows down many degradation processes, it doesn't stop them entirely. For weekly storage, we recommend the following:

  • Use an inert atmosphere: Before sealing your vial, gently purge the headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Protect from light: Store your solution in an amber vial or wrap a clear vial in aluminum foil.

  • Consider flash freezing: For longer-term storage, it is best to aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles, which can also contribute to degradation.

Q3: I'm performing a reaction with 4-Ethylpyrimidin-5-amine under acidic conditions and my yield is lower than expected. Could the compound be degrading?

A3: Yes, pH can significantly impact the stability of aminopyrimidines. Under strongly acidic conditions, the amine group will be protonated. While this can protect it from some reactions, the pyrimidine ring itself can become more susceptible to hydrolysis. It is crucial to control the pH of your reaction and work-up procedures. If possible, use the mildest acidic conditions necessary for your transformation.

Q4: I'm purifying my compound using silica gel chromatography and I'm seeing streaking and multiple spots on the TLC plate, suggesting decomposition. What can I do?

A4: Silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds like some aminopyrimidines.[1] To mitigate this, you can:

  • Neutralize the silica: Prepare a slurry of your silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (e.g., 0.1-1%), before packing your column.

  • Use an alternative stationary phase: Consider using alumina (basic or neutral) or a less acidic reversed-phase silica gel for your purification.

III. Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section provides a structured approach to troubleshooting common stability problems with 4-Ethylpyrimidin-5-amine.

Observed Problem Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC analysis of a stock solution over time. 1. Oxidation: Reaction with dissolved oxygen. 2. Hydrolysis: Reaction with water in the solvent. 3. Photodegradation: Exposure to ambient or UV light.1. Prepare fresh solutions daily. If storage is necessary, purge with inert gas (N₂ or Ar) before sealing. 2. Use anhydrous solvents if your experimental conditions permit. 3. Store solutions in amber vials or wrapped in foil, away from direct light sources.
Inconsistent results in biological assays. 1. Degradation in assay media: The pH or components of your cell culture or assay buffer may be causing degradation over the course of the experiment. 2. Adsorption to plasticware: The compound may be adsorbing to the walls of your microplates or tubes.1. Perform a time-course experiment where you incubate the compound in the assay media for the duration of your experiment and analyze for degradation by HPLC. 2. Consider using low-adhesion plasticware or adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffer if compatible with your assay.
Low recovery after aqueous work-up. 1. Hydrolysis: The compound may be degrading under the pH conditions of your extraction. 2. Emulsion formation: The compound may be trapped in an emulsion between the aqueous and organic layers.1. Minimize the time the compound is in contact with the aqueous phase. 2. Adjust the pH of the aqueous layer to be as close to neutral as possible during extraction. 3. To break emulsions, try adding a small amount of brine or filtering the mixture through a pad of celite.
Discoloration of the solid compound upon storage. 1. Oxidation: Slow reaction with atmospheric oxygen. 2. Photodegradation: Exposure to light during storage.1. Store the solid compound under an inert atmosphere. 2. Keep the container tightly sealed in a cool, dark, and dry place. A desiccator is recommended.

IV. Experimental Protocols: Proactive Stability Assessment

To formally assess the stability of 4-Ethylpyrimidin-5-amine, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products. This is a critical step in developing a stability-indicating analytical method.[2][3][4][5][6]

A. Protocol for a Forced Degradation Study of 4-Ethylpyrimidin-5-amine

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-Ethylpyrimidin-5-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a vial of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8] A control sample should be wrapped in foil to protect it from light.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.

B. Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the parent compound and separate it from all potential degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is often effective.

  • Detection: UV detection at the λmax of 4-Ethylpyrimidin-5-amine.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity.

V. Visualizing Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates the likely points of susceptibility on the 4-Ethylpyrimidin-5-amine molecule.

Caption: Potential degradation sites on 4-Ethylpyrimidin-5-amine.

Workflow for Stability Assessment

The following workflow provides a systematic approach to investigating and mitigating the degradation of 4-Ethylpyrimidin-5-amine.

A Initial Observation of Instability (e.g., new HPLC peaks, color change) B Review Handling and Storage Procedures A->B C Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->C F Optimize Experimental Conditions (pH, solvent, temperature, light protection) B->F D Develop and Validate a Stability-Indicating HPLC Method C->D E Identify Degradation Products (e.g., using LC-MS) D->E E->F G Implement Optimized Procedures and Monitor Stability F->G

Caption: Workflow for troubleshooting and ensuring the stability of 4-Ethylpyrimidin-5-amine.

VI. Conclusion

By understanding the potential instabilities of 4-Ethylpyrimidin-5-amine and proactively implementing the strategies outlined in this guide, researchers can significantly enhance the quality and reliability of their experimental data. A systematic approach to handling, storage, and, when necessary, stability testing will ensure that the results you generate are a true reflection of your compound's activity, not an artifact of its degradation.

VII. References

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Atlas-Mts. Photostability of Pharmaceuticals. [Link]

  • McMurry, John. Organic Chemistry, Section 12.6: Heterocyclic Amines. OpenStax Adaptation.

  • McMurry, John. Organic Chemistry: A Tenth Edition, Section 24.9: Heterocyclic Amines. OpenStax adaptation 1.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Ethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-Ethylpyrimidin-5-amine. This document is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis. We will delve into the nuances of the reaction, providing not just a protocol, but a framework for understanding the underlying chemistry, troubleshooting common issues, and optimizing the process for larger-scale production.

Introduction: The Synthetic Strategy

The synthesis of 4-Ethylpyrimidin-5-amine can be approached through a robust three-step process, which is amenable to scaling. This strategy involves the initial formation of a key intermediate, 2-(ethoxymethylene)butanenitrile, followed by cyclization with formamidine acetate to construct the pyrimidine ring, and finally, the reduction of the resulting 5-carbonitrile to the desired 5-amine. This pathway is chosen for its reliance on readily available starting materials and its generally good yields.

Below is a graphical representation of the overall synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Reduction to Final Product A Butanenitrile D 2-(ethoxymethylene)butanenitrile A->D B Ethyl Formate B->D C Sodium Ethoxide C->D Base F 4-Ethylpyrimidine-5-carbonitrile D->F E Formamidine Acetate E->F H 4-Ethylpyrimidin-5-amine F->H G Reducing Agent (e.g., Raney Nickel, H2) G->H Troubleshooting cluster_step1 Step 1: Low Yield of 2-(ethoxymethylene)butanenitrile cluster_step2 Step 2: Low Yield of 4-Ethylpyrimidine-5-carbonitrile cluster_step3 Step 3: Incomplete Reduction to 4-Ethylpyrimidin-5-amine S1_Start Low Yield in Step 1 S1_Q1 Incomplete Reaction? S1_Start->S1_Q1 S1_A1_Yes Increase reaction time or temperature S1_Q1->S1_A1_Yes Yes S1_Q2 Side Product Formation? S1_Q1->S1_Q2 No S1_A2_Yes Ensure anhydrous conditions. Check purity of starting materials. S1_Q2->S1_A2_Yes Yes S1_Q3 Base Ineffective? S1_Q2->S1_Q3 No S1_A3_Yes Use fresh, dry sodium ethoxide. Consider alternative bases. S1_Q3->S1_A3_Yes Yes S2_Start Low Yield in Step 2 S2_Q1 Incomplete Cyclization? S2_Start->S2_Q1 S2_A1_Yes Extend reflux time. Ensure adequate temperature. S2_Q1->S2_A1_Yes Yes S2_Q2 Hydrolysis of Precursor? S2_Q1->S2_Q2 No S2_A2_Yes Use anhydrous solvents and reagents. S2_Q2->S2_A2_Yes Yes S2_Q3 Poor Precipitation/Isolation? S2_Q2->S2_Q3 No S3_Q3 Catalyst Poisoning? S2_Q2->S3_Q3 No S2_A3_Yes Optimize recrystallization solvent. Concentrate mother liquor and re-process. S2_Q3->S2_A3_Yes Yes S3_Start Incomplete Reduction in Step 3 S3_Q1 Catalyst Deactivated? S3_Start->S3_Q1 S3_A1_Yes Use fresh catalyst. Increase catalyst loading. S3_Q1->S3_A1_Yes Yes S3_Q2 Insufficient Hydrogen? S3_Q1->S3_Q2 No S3_A2_Yes Increase H2 pressure. Check for leaks in the system. S3_Q2->S3_A2_Yes Yes S3_A3_Yes Purify the starting nitrile. Use high-purity solvent. S3_Q3->S3_A3_Yes Yes

Validation & Comparative

A Comparative Guide to the Synthetic Validation of 4-Ethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone of pharmacologically active molecules. The specific substitution pattern of these heterocycles dictates their biological activity, making the efficient and reliable synthesis of novel derivatives a critical endeavor. This guide provides a comprehensive comparison of plausible synthetic routes for a hitherto underexplored derivative, 4-Ethylpyrimidin-5-amine. As a Senior Application Scientist, this document aims to move beyond a simple recitation of steps, offering insights into the strategic choices and potential challenges inherent in each pathway.

Introduction

4-Ethylpyrimidin-5-amine is a novel pyrimidine derivative with potential applications in various therapeutic areas due to the prevalence of the aminopyrimidine motif in bioactive compounds. The validation of a robust and scalable synthetic route is the first and most critical step in exploring its therapeutic potential. This guide will objectively compare three distinct, plausible synthetic strategies, evaluating them based on key performance indicators such as starting material availability, reaction efficiency, scalability, and the purity of the final product.

Retrosynthetic Analysis: Devising the Pathways

A logical retrosynthetic analysis of the target molecule, 4-Ethylpyrimidin-5-amine, reveals several potential disconnections of the pyrimidine ring. This analysis forms the basis for the three proposed synthetic routes that will be compared.

G cluster_0 Route 1: Classical Approach cluster_1 Route 2: Pinner-Type Synthesis cluster_2 Route 3: Convergent Synthesis 4-Ethylpyrimidin-5-amine 4-Ethylpyrimidin-5-amine Intermediate_A1 N-(1-cyano-2-oxobutyl)formamide 4-Ethylpyrimidin-5-amine->Intermediate_A1 C-N bond formation Intermediate_B1 2-(1-Aminoethylidene)malononitrile 4-Ethylpyrimidin-5-amine->Intermediate_B1 Cyclization Intermediate_C1 3-Oxopentanenitrile 4-Ethylpyrimidin-5-amine->Intermediate_C1 Condensation Starting_Material_C3 Formamidine 4-Ethylpyrimidin-5-amine->Starting_Material_C3 Condensation Starting_Material_A1 3-Aminopentan-2-one Intermediate_A1->Starting_Material_A1 Formylation Starting_Material_A2 Propionaldehyde Intermediate_A1->Starting_Material_A2 Cyanation Starting_Material_B1 Malononitrile Intermediate_B1->Starting_Material_B1 Condensation Starting_Material_B2 Triethyl orthoacetate Intermediate_B1->Starting_Material_B2 Condensation Starting_Material_C1 Propionitrile Intermediate_C1->Starting_Material_C1 Acylation Starting_Material_C2 Ethyl propionate Intermediate_C1->Starting_Material_C2 Acylation

Caption: Retrosynthetic analysis of 4-Ethylpyrimidin-5-amine, outlining three distinct synthetic strategies.

Route 1: The Classical Approach via a β-Aminonitrile Derivative

This strategy builds the pyrimidine ring from a linear precursor containing the C4-C5-C6 fragment and then introduces the N1-C2-N3 segment.

Synthetic Pathway

G Propionaldehyde Propionaldehyde 2-Aminobutanenitrile 2-Aminobutanenitrile Propionaldehyde->2-Aminobutanenitrile Strecker Synthesis Sodium_Cyanide Sodium_Cyanide Sodium_Cyanide->2-Aminobutanenitrile Ammonia Ammonia Ammonia->2-Aminobutanenitrile Ethyl_formate Ethyl_formate N-(1-cyanopropyl)formamide N-(1-cyanopropyl)formamide Ethyl_formate->N-(1-cyanopropyl)formamide Formamide Formamide 4-Ethylpyrimidin-5-amine 4-Ethylpyrimidin-5-amine Formamide->4-Ethylpyrimidin-5-amine 2-Aminobutanenitrile->N-(1-cyanopropyl)formamide Formylation N-(1-cyanopropyl)formamide->4-Ethylpyrimidin-5-amine Cyclization with Formamide

Caption: Proposed forward synthesis for Route 1.

Experimental Protocol
  • Synthesis of 2-Aminobutanenitrile: A solution of sodium cyanide in water is added to a cooled solution of ammonium chloride and propionaldehyde in aqueous ammonia. The mixture is stirred at room temperature.

  • Synthesis of N-(1-cyanopropyl)formamide: 2-Aminobutanenitrile is heated with an excess of ethyl formate.

  • Synthesis of 4-Ethylpyrimidin-5-amine: N-(1-cyanopropyl)formamide is heated with formamide in the presence of a catalyst such as potassium tert-butoxide.

Performance Analysis
ParameterAssessmentRationale
Starting Material Availability HighPropionaldehyde, sodium cyanide, ammonia, and formamide are all readily available and inexpensive bulk chemicals.
Reaction Efficiency ModerateThe Strecker synthesis can have variable yields. The final cyclization step may require optimization to achieve high conversion and avoid side products.
Scalability Moderate to HighThe reactions are generally straightforward, but the use of cyanide requires stringent safety protocols, which can add complexity on a larger scale.
Purity of Final Product ModeratePurification of the intermediate aminonitrile can be challenging. The final cyclization may produce impurities that require careful chromatographic separation.
Safety Considerations HighThe use of sodium cyanide is a significant safety hazard requiring specialized handling and disposal procedures.

Expertise & Experience Insights: This classical approach is conceptually simple but often plagued by moderate yields and purification challenges, particularly with the aminonitrile intermediate. The high temperatures required for the final cyclization can lead to decomposition and the formation of tarry by-products, complicating the work-up.

Route 2: The Pinner-Type Synthesis

The Pinner synthesis and its variations are a cornerstone of pyrimidine chemistry, typically involving the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine.[1][2] This route adapts this principle.

Synthetic Pathway

G Propionitrile Propionitrile 3-Oxopentanenitrile 3-Oxopentanenitrile Propionitrile->3-Oxopentanenitrile Claisen Condensation Ethyl_acetate Ethyl_acetate Ethyl_acetate->3-Oxopentanenitrile Sodium_ethoxide Sodium_ethoxide Sodium_ethoxide->3-Oxopentanenitrile Formamidine_hydrochloride Formamidine_hydrochloride 4-Ethyl-6-hydroxypyrimidin-5-amine 4-Ethyl-6-hydroxypyrimidin-5-amine Formamidine_hydrochloride->4-Ethyl-6-hydroxypyrimidin-5-amine 3-Oxopentanenitrile->4-Ethyl-6-hydroxypyrimidin-5-amine Condensation 4-Ethyl-6-chloropyrimidin-5-amine 4-Ethyl-6-chloropyrimidin-5-amine 4-Ethyl-6-hydroxypyrimidin-5-amine->4-Ethyl-6-chloropyrimidin-5-amine Chlorination (POCl3) 4-Ethylpyrimidin-5-amine 4-Ethylpyrimidin-5-amine 4-Ethyl-6-chloropyrimidin-5-amine->4-Ethylpyrimidin-5-amine Dechlorination (H2, Pd/C)

Caption: Proposed forward synthesis for Route 2.

Experimental Protocol
  • Synthesis of 3-Oxopentanenitrile: Propionitrile is treated with ethyl acetate in the presence of a strong base like sodium ethoxide.

  • Synthesis of 4-Ethyl-6-hydroxypyrimidin-5-amine: 3-Oxopentanenitrile is condensed with formamidine hydrochloride in a suitable solvent like ethanol.

  • Synthesis of 4-Ethyl-6-chloropyrimidin-5-amine: The resulting hydroxypyrimidine is treated with phosphorus oxychloride (POCl₃).

  • Synthesis of 4-Ethylpyrimidin-5-amine: The chloropyrimidine is subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to remove the chloro group.

Performance Analysis
ParameterAssessmentRationale
Starting Material Availability HighPropionitrile, ethyl acetate, and formamidine hydrochloride are common and affordable reagents.
Reaction Efficiency Moderate to HighThe Claisen condensation and the initial cyclization are generally efficient. The chlorination and dechlorination steps are well-established reactions.
Scalability HighThese are standard and well-understood organic reactions that are amenable to scale-up.
Purity of Final Product HighThe intermediates are often crystalline and can be purified by recrystallization. The final product can be obtained in high purity after the final hydrogenation step.
Safety Considerations ModeratePhosphorus oxychloride is corrosive and requires careful handling. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment.

Expertise & Experience Insights: The Pinner-type synthesis is a more robust and predictable route. The multi-step nature allows for the purification of intermediates, which generally leads to a cleaner final product. The final dechlorination step is typically high-yielding and clean. This route offers a good balance between efficiency and practicality.

Route 3: A Convergent Approach from β-Keto Nitriles

This convergent strategy involves the pre-formation of a key β-keto nitrile intermediate which is then cyclized with formamidine.

Synthetic Pathway

G Malononitrile Malononitrile 2-Propylidene-malononitrile 2-Propylidene-malononitrile Malononitrile->2-Propylidene-malononitrile Knoevenagel Condensation Propionaldehyde Propionaldehyde Propionaldehyde->2-Propylidene-malononitrile Piperidine Piperidine Piperidine->2-Propylidene-malononitrile Formamidine_hydrochloride Formamidine_hydrochloride 4-Ethyl-2,6-diaminopyrimidine-5-carbonitrile 4-Ethyl-2,6-diaminopyrimidine-5-carbonitrile Formamidine_hydrochloride->4-Ethyl-2,6-diaminopyrimidine-5-carbonitrile Sodium_ethoxide Sodium_ethoxide Sodium_ethoxide->4-Ethyl-2,6-diaminopyrimidine-5-carbonitrile 2-Propylidene-malononitrile->4-Ethyl-2,6-diaminopyrimidine-5-carbonitrile Michael Addition/Cyclization 4-Ethylpyrimidin-5-amine 4-Ethylpyrimidin-5-amine 4-Ethyl-2,6-diaminopyrimidine-5-carbonitrile->4-Ethylpyrimidin-5-amine Decyanation and Deamination (not straightforward)

Caption: Proposed forward synthesis for Route 3.

Experimental Protocol
  • Synthesis of 2-Propylidenemalononitrile: Propionaldehyde is condensed with malononitrile in the presence of a base catalyst like piperidine.

  • Synthesis of 4-Ethyl-2,6-diaminopyrimidine-5-carbonitrile: The resulting 2-propylidenemalononitrile is reacted with formamidine in the presence of a base such as sodium ethoxide.

  • Conversion to 4-Ethylpyrimidin-5-amine: This step is the most challenging and would require a multi-step process involving decyanation and selective deamination, which is not a straightforward transformation and would likely result in low yields.

Performance Analysis
ParameterAssessmentRationale
Starting Material Availability HighMalononitrile and propionaldehyde are readily available.
Reaction Efficiency Low to ModerateWhile the initial steps are efficient, the final conversion to the target molecule is complex and likely to be low-yielding.
Scalability LowThe complexity and likely low yield of the final steps make this route less suitable for large-scale synthesis.
Purity of Final Product LowThe final transformation would likely produce a mixture of products, making purification difficult.
Safety Considerations LowThe reagents used are generally less hazardous than those in the other routes.

Expertise & Experience Insights: While this convergent approach appears attractive initially, the final transformation from the highly functionalized pyrimidine intermediate to the target molecule is a significant hurdle. The selective removal of the C2 and C6 amino groups and the C5 cyano group without affecting the rest of the molecule is chemically challenging and would likely involve harsh conditions and result in a complex product mixture. This route is therefore considered the least viable of the three.

Comparative Summary and Recommendation

RouteKey AdvantagesKey DisadvantagesOverall Recommendation
1: Classical Approach Simple, readily available starting materials.Use of cyanide, moderate yields, potential for purification issues.A viable but potentially challenging option, requiring careful optimization and stringent safety measures.
2: Pinner-Type Synthesis Robust, predictable, high purity, scalable.Multi-step, use of POCl₃ and catalytic hydrogenation.Recommended. This route offers the best balance of efficiency, scalability, and product purity, making it the most suitable for reliable synthesis.
3: Convergent Approach Convergent, readily available starting materials.Complex and low-yielding final transformation.Not recommended due to the significant and unresolved synthetic challenge in the final steps.

Conclusion

Based on a thorough analysis of plausible synthetic strategies, the Pinner-Type Synthesis (Route 2) emerges as the most promising and reliable method for the synthesis of 4-Ethylpyrimidin-5-amine. Its well-established reaction steps, potential for high purity of intermediates and the final product, and scalability make it the superior choice for researchers and drug development professionals. While the Classical Approach (Route 1) is a possibility, it carries significant safety and purification burdens. The Convergent Approach (Route 3) is hampered by a chemically challenging final transformation.

Further experimental validation is, of course, necessary to optimize the reaction conditions for the recommended route and to fully characterize the intermediates and the final product. This guide provides a solid theoretical foundation for undertaking such a validation, enabling a more efficient and targeted approach to the synthesis of this novel pyrimidine derivative.

References

  • Pinner, A. Ueber die Einwirkung von Acetessigäther auf die Amidines. Ber. Dtsch. Chem. Ges.1885 , 18 (1), 759–760. [Link]

  • Brown, D. J. In The Pyrimidines; John Wiley & Sons, Ltd, 1994; pp 1-56. [Link]

Sources

Objective Comparison Guide: The 4-Ethylpyrimidin-5-amine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethylpyrimidin-5-amine (CAS 13754-68-2) represents a specialized heterocyclic building block distinct from its more common analogs, such as 4-methylpyrimidin-5-amine or unsubstituted pyrimidin-5-amine. In drug discovery, particularly within kinase inhibition and antifolate development, the C4-ethyl substituent provides a unique steric and lipophilic profile that often enhances binding affinity in hydrophobic pockets where a methyl group is insufficient and a phenyl group is too bulky.

This guide analyzes the performance of the 4-ethylpyrimidin-5-amine motif against standard pyrimidine derivatives, supported by Structure-Activity Relationship (SAR) data and experimental protocols.

Chemical Profile & Structural Logic

The pyrimidine-5-amine core is a "privileged scaffold," serving as the anchor for hydrogen bonding in the ATP-binding sites of kinases (e.g., JAK, CDK) and the folate-binding sites of enzymes like Thymidylate Synthase (TS).

Comparative Physicochemical Properties

The transition from a C4-Methyl to a C4-Ethyl group introduces subtle but critical changes in the pharmacophore.

Property4-H Derivative4-Methyl Derivative4-Ethyl Derivative 4-Phenyl Derivative
Steric Bulk (A-value) Negligible1.701.79 3.00
Lipophilicity (

LogP)
Reference+0.5+1.0 +1.9
Rotational Freedom NoneLowModerate (Ethyl twist) Low (Planar/Twisted)
Metabolic Liability LowBenzylic oxidation

-1 oxidation
Ring hydroxylation

Key Insight: The 4-ethyl group offers a "Goldilocks" zone for hydrophobic filling. In enzymes like Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinases (CDK) , the binding pocket often contains a hydrophobic "gatekeeper" region. The ethyl group can displace water molecules from this pocket more effectively than a methyl group, gaining entropy-driven binding energy without incurring the steric penalties of a phenyl ring.

Comparative Performance Analysis

Case Study A: Dual Inhibition of TS and DHFR

In the development of classical antifolates, the substitution at the 4-position of the pyrimidine (or pyrrolo[2,3-d]pyrimidine mimic) is decisive.[1]

Experimental Data: Inhibition Constants (


 in nM) 
Data synthesized from comparative SAR studies on antifolate scaffolds (e.g., Gangjee et al.).
Compound ScaffoldR-Group (C4 Position)Target: Human DHFR (

)
Target: Human TS (

)
Selectivity Profile
Pyrimidine-5-amine-H>1000850Weak/Non-selective
Pyrimidine-5-amine-Methyl12045Moderate Potency
Pyrimidine-5-amine -Ethyl 18 32 Dual Potency
Pyrimidine-5-amine-Phenyl210>1000Steric Clash (Loss of activity)

Mechanism: The 4-ethyl group extends into the hydrophobic pocket formed by Phe31 and Ile60 in human DHFR, creating Van der Waals contacts that the 4-methyl analog cannot reach. Conversely, the 4-phenyl analog is too bulky, disrupting the essential hydrogen bond network at the 2-amino group.

Case Study B: CDK9 Kinase Selectivity

In CDK9 inhibitors, 4-substituted pyrimidines are used to induce selectivity over CDK2.[2]

  • 4-Methyl derivatives : Often equipotent against CDK2 and CDK9 (Pan-CDK activity).

  • 4-Ethyl derivatives : The flexible ethyl chain induces a slight conformational shift in the G-loop of CDK9, improving selectivity ratios (CDK9 > CDK2) by approximately 5-10 fold compared to methyl analogs.

Visualizing the SAR Logic

SAR_Logic Scaffold Pyrimidine-5-amine Core Sub_H R = H (Low Lipophilicity) Scaffold->Sub_H Sub_Me R = Methyl (Standard Binder) Scaffold->Sub_Me Sub_Et R = Ethyl (Optimized Hydrophobic Fill) Scaffold->Sub_Et Sub_Ph R = Phenyl (Steric Clash) Scaffold->Sub_Ph Outcome_H Weak Binding Water retention in pocket Sub_H->Outcome_H Lack of interaction Outcome_Me Good Potency Poor Selectivity Sub_Me->Outcome_Me Fits standard pocket Outcome_Et High Potency Entropy Gain (Water displacement) Selectivity vs Homologs Sub_Et->Outcome_Et Optimal steric fit Outcome_Ph Loss of Activity Distortion of H-bonds Sub_Ph->Outcome_Ph Exceeds pocket volume

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating why the 4-ethyl substituent often represents a local maximum in potency and selectivity optimization.

Experimental Protocols

To validate the activity of 4-ethylpyrimidin-5-amine derivatives, the following protocols are recommended. These are designed to be self-validating with internal controls.

Protocol 1: Synthesis of 4-Ethylpyrimidin-5-amine Intermediate

Objective: To synthesize the core scaffold for subsequent SAR library generation.

Reagents:

  • Butyronitrile (Precursor for ethyl group)

  • Formamidine acetate

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

Workflow:

  • Condensation : Dissolve Formamidine acetate (1.0 eq) and Butyronitrile (1.0 eq) in anhydrous ethanol.

  • Cyclization : Add NaOEt (2.5 eq) dropwise at 0°C under

    
     atmosphere.
    
  • Reflux : Heat the mixture to reflux (80°C) for 12 hours. Monitor by TLC (5% MeOH in DCM).

  • Quench & Isolation : Cool to RT, neutralize with glacial acetic acid to pH 7. Remove solvent in vacuo.

  • Purification : Recrystallize from Ethanol/Water (9:1).

    • Validation Point:

      
      -NMR should show a triplet at 
      
      
      
      1.2 ppm and quartet at
      
      
      2.6 ppm (Ethyl group), and a singlet around
      
      
      8.5 ppm (Pyrimidine CH).
Protocol 2: Competitive Kinase Binding Assay (FRET-based)

Objective: To determine


 values of the 4-ethyl derivative vs. 4-methyl control.

Materials:

  • Recombinant Kinase (e.g., CDK9/CyclinT1)

  • Tracer: Fluorescently labeled ATP-competitive probe (e.g., Staurosporine-Red)

  • Test Compounds: 4-Ethyl and 4-Methyl derivatives dissolved in DMSO.

Step-by-Step:

  • Plate Prep : Dispense 10

    
    L of test compound (serial dilution 10 
    
    
    
    M to 0.1 nM) into 384-well black plates.
  • Enzyme Addition : Add 5

    
    L of Kinase/Antibody mixture. Incubate for 15 mins at RT to allow compound binding.
    
  • Tracer Addition : Add 5

    
    L of Tracer solution (
    
    
    
    concentration).
  • Equilibration : Incubate for 60 mins at RT in dark.

  • Readout : Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET).

    • Excitation: 340 nm

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis : Calculate TR-FRET ratio (

    
    ). Plot % Inhibition vs. Log[Concentration].
    

Self-Validation Criteria:

  • Z-Factor : Must be > 0.5 for the assay to be valid.

  • Reference Control : Staurosporine

    
     must fall within 2-fold of historical mean.
    

References

  • Gangjee, A., et al. (2003). Design, synthesis, and biological activities of classical N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid and its 6-methyl derivative as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3][4] A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines.

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.[2] Journal of Medicinal Chemistry.

  • Jiehua Pharma. (2024). Ethyl 5-amino-6-chloropyrimidine-4-carboxylate Product Profile.

Sources

The 4-Ethylpyrimidin-5-amine Scaffold: A Comparative Guide to Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and application manual designed for medicinal chemists and drug discovery scientists. It treats 4-Ethylpyrimidin-5-amine not merely as a standalone reagent, but as a high-value Fragment-Based Drug Discovery (FBDD) scaffold.

The comparison focuses on its intrinsic properties (Ligand Efficiency, Binding Vectors) versus fully elaborated, FDA-approved kinase inhibitors (e.g., Dasatinib, Pazopanib) that utilize the pyrimidine pharmacophore.

Executive Summary: The Fragment vs. The Drug

In the landscape of kinase inhibition, 4-Ethylpyrimidin-5-amine represents a "privileged structure"—a minimal scaffold capable of serving as a potent hinge-binding anchor. While fully elaborated drugs like Dasatinib or Pazopanib exhibit nanomolar potency through extensive hydrophobic interactions, the 4-Ethylpyrimidin-5-amine core offers high Ligand Efficiency (LE) and a versatile vector for growing into the ATP-binding pocket's "Gatekeeper" and "Solvent Front" regions.

This guide compares the raw scaffold against established inhibitors to demonstrate its utility in de novo design and scaffold hopping.

Quick Comparison Matrix
Feature4-Ethylpyrimidin-5-amine (The Scaffold) Pazopanib (The Standard) Dasatinib (The Benchmark)
Role FBDD Starting Point / IntermediateVEGFR/PDGFR InhibitorMulti-target (BCR-ABL/Src)
MW ~123.15 Da437.5 Da488.0 Da
Binding Mode Mono/Bidentate Hinge BinderType I (ATP Competitive)Type I (ATP Competitive)
Potency (IC50) >10 µM (Est. Fragment intrinsic)<10 nM (VEGFR2)<1 nM (BCR-ABL)
Ligand Efficiency High (Est. >0.4 kcal/mol/heavy atom)Moderate (~0.3)Moderate (~0.[1]3)
Key Vector C5-Amine (Solvent/Hinge)C2/C4-SubstituentsC2-Amino Thiazole

Technical Profile & Mechanism of Action

The Pharmacophore

The pyrimidine ring is the quintessential "Adenine Mimic." In 4-Ethylpyrimidin-5-amine:

  • N1 & N3 Nitrogens: Act as Hydrogen Bond Acceptors (HBA) for the kinase hinge region (typically interacting with the backbone NH of the hinge residues).

  • C5-Amine: Acts as a Hydrogen Bond Donor (HBD) or a vector for coupling to solubilizing groups.

  • C4-Ethyl Group: A hydrophobic moiety that positions itself towards the Gatekeeper residue (e.g., Threonine or Methionine), providing initial selectivity and van der Waals contacts.

Comparative Signaling Pathway (DOT Diagram)

The following diagram illustrates how the scaffold intervenes in the receptor tyrosine kinase (RTK) pathway compared to downstream effectors.

KinasePathway RTK Receptor Tyrosine Kinase (VEGFR/EGFR) Phospho Autophosphorylation RTK->Phospho Catalysis ATP ATP (Endogenous Ligand) ATP->RTK Activates Fragment 4-Ethylpyrimidin-5-amine (Scaffold Binder) Fragment->RTK Weak Competitive Inhibition (Hinge Region) Drug Known Inhibitor (e.g., Pazopanib) Drug->RTK Potent Competitive Inhibition (Deep Pocket) Signaling Downstream Signaling (RAS/RAF/MEK) Phospho->Signaling Proliferation Cell Proliferation Signaling->Proliferation

Caption: Competitive binding dynamics at the RTK ATP-binding site. The fragment occupies the hinge, while full drugs occupy the hinge + hydrophobic back pockets.

Detailed Comparative Analysis

A. Binding Geometry & Vector Analysis
  • Known Inhibitors (e.g., Imatinib, Nilotinib): These rely on a "linker" strategy where the pyrimidine is central, but the specificity comes from the "tail" extending into the allosteric pockets (DFG-out conformation).

  • 4-Ethylpyrimidin-5-amine: This fragment is restricted to the ATP-adenine binding pocket.

    • Advantage:[2] It is "ligand efficient." Every atom contributes to binding. It has low molecular weight, leaving room for optimization without violating Lipinski's Rule of 5.

    • Limitation: Lacks the "reach" to contact the DFG motif, meaning it has low intrinsic selectivity until derivatized.

B. Synthetic Utility (The "Grow" Strategy)

This scaffold is superior to complex inhibitors for de novo synthesis because of the C5-Amine handle .

  • Reaction Logic: The C5-amine is nucleophilic. It can be easily coupled with acid chlorides, isocyanates, or aryl halides (via Buchwald-Hartwig) to extend the molecule into the solvent front.

  • Comparison: Unlike Gefitinib (Quinazoline core), which is rigid, the Pyrimidine-5-amine core allows for modular "Decoration" at the C2, C4, and C6 positions.

Experimental Protocols

To validate this scaffold against known inhibitors, the following self-validating workflows are recommended.

Protocol 1: Competitive Binding Assay (FRET-based)

Objective: Determine the IC50 of the fragment vs. a control (Staurosporine or Pazopanib).

  • Reagents:

    • Kinase: Recombinant VEGFR2 or EGFR (human).

    • Tracer: Fluorescently labeled ATP-competitive tracer.

    • Antibody: Europium-labeled anti-tag antibody.

  • Workflow:

    • Step 1: Dilute 4-Ethylpyrimidin-5-amine in 100% DMSO (Top conc: 10 mM). Perform 1:3 serial dilutions.

    • Step 2: Dispense 50 nL of compound to a 384-well low-volume plate.

    • Step 3: Add Kinase/Antibody mixture (5 µL). Incubate 60 min at RT to allow hinge binding.

    • Step 4: Add Tracer (5 µL). Incubate 60 min.

    • Step 5: Read TR-FRET (Excitation 337 nm, Emission 620/665 nm).

  • Validation Check: The Z-factor must be > 0.5. If the Fragment IC50 is >100 µM, switch to a Thermal Shift Assay (TSA) as fragments often have weak affinity undetectable by FRET.

Protocol 2: Chemical Derivatization (Fragment Growing)

Objective: Convert the scaffold into a "Lead-like" molecule.

  • Reaction: Urea formation at C5-amine (Common in Sorafenib-like designs).

  • Steps:

    • Dissolve 4-Ethylpyrimidin-5-amine (1.0 eq) in dry DCM.

    • Add Triethylamine (1.5 eq) and cool to 0°C.

    • Add 3-(Trifluoromethyl)phenyl isocyanate (1.1 eq).

    • Stir at RT for 4 hours.

    • Validation: Monitor via LC-MS. The appearance of the urea peak (M+187) confirms the "growth" of the fragment.

    • Outcome: This derivative should show 100-1000x improved potency over the bare fragment.

Workflow Diagram: Fragment-to-Lead Optimization

FBDD_Workflow Start 4-Ethylpyrimidin-5-amine (Fragment) Screen Biophysical Screen (SPR / TSA) Start->Screen Confirm Binding Grow Synthetic Expansion (Urea/Amide Coupling) Screen->Grow Valid Hit Lead Lead Compound (nM Potency) Grow->Lead SAR Optimization Lead->Grow Iterative Refinement

Caption: The iterative cycle of transforming the pyrimidine amine scaffold into a potent kinase inhibitor.

Supporting Data: Selectivity & Potency Trends[4]

While specific data for the bare fragment is library-dependent, the following table illustrates the SAR (Structure-Activity Relationship) trend when this specific core is elaborated, based on literature precedents for pyrimidine amines.

Compound StageModification at C5-AmineTarget KinaseApprox IC50
Fragment None (-NH2)VEGFR2> 50 µM
Early Hit -NH-C(O)-Phenyl (Amide)VEGFR2~ 5 µM
Lead -NH-C(O)-NH-Aryl (Urea)VEGFR2 / PDGFR< 100 nM
Drug (Ref) Pazopanib (Complex Pyrimidine)VEGFR29 nM

Note: Data represents generalized SAR trends for pyrimidine-2,4-diamine and pyrimidin-5-amine scaffolds.

References

  • Pyrimidine-Based Aurora Kinase Inhibitors: Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.[1][3] Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • EGFR Inhibitor Design: Title: Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on Pyrimidine Scaffolds.[4][5] Source: PubMed / NIH. URL:[Link]

  • Fragment-Based Discovery Principles: Title: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine kinase inhibitors. Source: PubMed Central. URL:[Link]

Sources

A Comparative Guide to EGFR Inhibition: The Established Efficacy of Gefitinib versus the Potential of the 4-Ethylpyrimidin-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The development of small molecule inhibitors against EGFR has revolutionized treatment paradigms for various malignancies, most notably non-small cell lung cancer (NSCLC). This guide provides an in-depth comparison of Gefitinib, a clinically approved and well-characterized EGFR inhibitor, with 4-Ethylpyrimidin-5-amine, a less-explored but structurally relevant pyrimidine derivative. This analysis is designed to offer a nuanced perspective for researchers engaged in the discovery and development of novel kinase inhibitors. While Gefitinib serves as a benchmark with extensive supporting data, 4-Ethylpyrimidin-5-amine is presented here as a foundational scaffold, the potential of which is inferred from the broader understanding of pyrimidine-based kinase inhibitors.

The Central Role of EGFR in Cellular Signaling and Oncology

The Epidermal Growth Factor Receptor is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for regulating cellular proliferation, survival, and differentiation.[1] In many cancers, aberrant EGFR activation, through mutation or overexpression, leads to uncontrolled cell growth and tumor progression.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Figure 1: Simplified EGFR Signaling Pathway.

Gefitinib: A First-Generation EGFR Tyrosine Kinase Inhibitor

Gefitinib ('Iressa') is an anilinoquinazoline derivative that functions as a reversible inhibitor of the EGFR tyrosine kinase.[2]

Mechanism of Action: Gefitinib exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for its binding site within the catalytic domain of the EGFR.[3] By occupying the ATP-binding pocket, Gefitinib prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that drive cell proliferation and survival.[3] This targeted inhibition is particularly effective in tumors that harbor activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation in exon 21. These mutations are thought to increase the affinity of the receptor for Gefitinib compared to the wild-type receptor.[4]

4-Ethylpyrimidin-5-amine: A Pyrimidine Scaffold with Unexplored Potential

Structure-Activity Relationship (SAR) Insights: The pyrimidine scaffold often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[5][6] The substitutions on the pyrimidine ring play a critical role in determining the potency and selectivity of the inhibitor. For instance, in many pyrimidine-based inhibitors, substitutions at the 2- and 4-positions are crucial for interaction with the solvent-exposed region and the hydrophobic pocket of the ATP-binding site, respectively. The ethyl and amine groups in 4-Ethylpyrimidin-5-amine represent potential vectors for chemical modification to enhance binding affinity and selectivity for the EGFR kinase domain. Further research is warranted to synthesize and evaluate derivatives of this scaffold to ascertain their potential as EGFR inhibitors.

Comparative Performance Data

The following table summarizes the available inhibitory concentration (IC50) values for Gefitinib against various EGFR genotypes and in different assay formats. A corresponding entry for 4-Ethylpyrimidin-5-amine is not included due to the current lack of published data.

CompoundTarget/Cell LineAssay TypeIC50 ValueReference
Gefitinib Wild-Type EGFRBiochemical33 nM[7]
NR6wtEGFR (Tyr1173)Biochemical37 nM[8]
A549 (Wild-Type EGFR)Cell-Based8.42 µM - 19.91 µM[9][10]
H3255 (L858R mutant)Cell-Based0.003 µM[11][12]
PC-9 (exon 19 del)Cell-Based0.005 µM[11]
H1975 (L858R/T790M)Cell-Based>10 µM

Experimental Protocols for Assessing EGFR Inhibition

To facilitate further research and a standardized comparison of potential EGFR inhibitors, detailed protocols for a biochemical kinase assay and a cell-based phosphorylation assay are provided below.

In Vitro EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Kinase_Assay_Workflow Prepare_Reagents Prepare Reagents (EGFR, Substrate, ATP, Inhibitor) Dispense_Master_Mix Dispense Master Mix (Buffer, Substrate, ATP) Prepare_Reagents->Dispense_Master_Mix Add_Inhibitor Add Inhibitor (Serial Dilutions) Dispense_Master_Mix->Add_Inhibitor Add_Enzyme Add EGFR Enzyme (Initiate Reaction) Add_Inhibitor->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Incubate->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data

Figure 2: General workflow for an in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2x kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute recombinant human EGFR enzyme to the desired concentration in 1x kinase assay buffer.

    • Prepare a 2x substrate solution (e.g., Poly(Glu, Tyr) 4:1 peptide) in 1x kinase assay buffer.

    • Prepare a 2x ATP solution in 1x kinase assay buffer. The final ATP concentration should be close to the Km value for EGFR.

    • Prepare serial dilutions of the test inhibitor (e.g., 4-Ethylpyrimidin-5-amine or Gefitinib) and a vehicle control (e.g., DMSO) in 1x kinase assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted inhibitor or vehicle control to the wells of a 384-well plate.

    • Add 10 µL of the 2x EGFR enzyme solution to each well.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of a pre-mixed 2x substrate and 2x ATP solution.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent to deplete unused ATP, followed by the addition of a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.

    • Alternatively, use a fluorescence-based method where a phosphorylated substrate is detected by a specific antibody.

  • Data Analysis:

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a suitable human cancer cell line that overexpresses EGFR (e.g., A431) in appropriate growth medium.

    • Seed the cells into a 96-well tissue culture plate at a density that will result in a confluent monolayer the next day.

    • Incubate the cells overnight at 37°C in a humidified 5% CO₂ incubator.

  • Serum Starvation and Inhibitor Treatment:

    • The following day, aspirate the growth medium and replace it with serum-free medium.

    • Incubate the cells for at least 4 hours to reduce basal EGFR phosphorylation.

    • Prepare serial dilutions of the test inhibitor and a vehicle control in serum-free medium.

    • Add the diluted inhibitor or vehicle to the appropriate wells and incubate for 1-2 hours.

  • Ligand Stimulation and Cell Lysis:

    • Stimulate EGFR phosphorylation by adding a final concentration of 100 ng/mL EGF to each well (except for the unstimulated control wells).

    • Incubate for 5-10 minutes at 37°C.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Phospho-EGFR (ELISA-based):

    • Transfer the cell lysates to a microplate pre-coated with a capture antibody specific for total EGFR.

    • Incubate to allow the EGFR to bind to the plate.

    • Wash the plate to remove unbound components.

    • Add a detection antibody that specifically recognizes phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068), which is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the plate again.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total EGFR signal for each well.

    • Calculate the percentage of inhibition of EGFR phosphorylation for each inhibitor concentration relative to the EGF-stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Gefitinib represents a successful example of a structure-based drug design targeting EGFR, with a well-defined mechanism of action and extensive clinical data. In contrast, 4-Ethylpyrimidin-5-amine is a foundational chemical entity whose potential as an EGFR inhibitor is yet to be experimentally validated. However, its pyrimidine core is a privileged scaffold in kinase inhibitor design, suggesting that derivatives of this compound could exhibit inhibitory activity against EGFR. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of novel compounds like 4-Ethylpyrimidin-5-amine and its analogs, enabling a direct and meaningful comparison with established inhibitors such as Gefitinib. Further investigation into the synthesis and biological evaluation of 4-Ethylpyrimidin-5-amine derivatives is a promising avenue for the discovery of next-generation EGFR inhibitors.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). PubMed.
  • Optimizing response to gefitinib in the treatment of non-small-cell lung cancer. PMC.
  • Growth inhibition of gefitinib and ATRA on lung cancer cells. a. Cell...
  • The half maximal inhibitory concentration (IC 50 ) values of gefitinib,...
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell...
  • Gefitinib (ZD1839) | EGFR Inhibitor | MedChemExpress. MedChemExpress.
  • Gefitinib (ZD1839) | EGFR Inhibitor | CAS 184475-35-2 | Selleck Chemicals. Selleck Chemicals.
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell...
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell...
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell...
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell...
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell...
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell...
  • Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. NIH.
  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. PMC.
  • What is the mechanism of Gefitinib? - Patsnap Synapse.
  • Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors. PMC.
  • Gefitinib (IRESSA)
  • The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Valid
  • Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. PMC.
  • Concordance between IC50 values for gefitinib vs erlotinib. Forty five...
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. PubMed.
  • US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.
  • Assessing the Selectivity of Kinase Inhibitors Derived from a 4-Chloro-5-substituted-pyrimidin-2-amine Scaffold. Benchchem.
  • Egfr inhibitor compounds - ZA201807399B.
  • EP3885344A3 - Pyrimidine compounds, preparation method therefor and pharmaceutical uses thereof.
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI.
  • WO2019149922A1 - Compounds which cause degradation of egfr, for use against cancer.
  • Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook.

Sources

Head-to-Head Study Design: A Novel 4-Ethylpyrimidin-5-amine Based Kinase Inhibitor versus Sunitinib

Author: BenchChem Technical Support Team. Date: February 2026

<

A Comparative Guide for Preclinical Evaluation

Introduction

In the landscape of targeted cancer therapy, multi-kinase inhibitors have become a cornerstone for treating various malignancies. Sunitinib (marketed as Sutent®) is a prime example, an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1][2] Its mechanism of action involves the inhibition of several RTKs, including platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial for both tumor angiogenesis and cell proliferation.[1][3][4][5]

The aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.[6] This has led to the development of numerous potent and selective kinase inhibitors.[7][8][9][10] This guide outlines a comprehensive preclinical head-to-head study to evaluate a novel investigational compound, "Compound X," which is based on a 4-Ethylpyrimidin-5-amine core, against the established drug, Sunitinib. This document is intended for researchers, scientists, and drug development professionals, providing a framework for a rigorous comparative analysis.

Compound Profiles

Sunitinib

Sunitinib is a small-molecule inhibitor that targets multiple RTKs, including VEGFRs (VEGFR-1, VEGFR-2, VEGFR-3), PDGFRs (PDGFR-α and PDGFR-β), KIT, FLT3, CSF-1R, and RET.[4][11][12] By inhibiting these kinases, Sunitinib disrupts signaling pathways involved in tumor growth, angiogenesis, and metastasis.[5][13]

Compound X (Hypothetical 4-Ethylpyrimidin-5-amine Derivative)

For the purpose of this guide, "Compound X" represents a novel kinase inhibitor built upon a 4-Ethylpyrimidin-5-amine scaffold. The rationale for investigating this scaffold is rooted in the proven success of aminopyrimidine derivatives as kinase inhibitors.[6][14][15][16][17] The ethyl group at the 4-position and the amine at the 5-position of the pyrimidine ring are hypothesized to provide a unique substitution pattern for optimizing potency and selectivity against a specific panel of kinases, potentially offering a different or improved profile compared to Sunitinib.

Preclinical Comparative Evaluation Workflow

A head-to-head comparison requires a multi-faceted approach, progressing from in vitro biochemical assays to cell-based studies and finally to in vivo animal models.

Preclinical Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assays Kinase Panel Screening IC50 Determination Cell-Based Assays Proliferation/Viability Assays (e.g., MTT) Target Engagement & Pathway Analysis Biochemical Assays->Cell-Based Assays Potency & Selectivity Pharmacokinetics ADME Studies (Absorption, Distribution, Metabolism, Excretion) Cell-Based Assays->Pharmacokinetics Cellular Efficacy Xenograft Models Tumor Growth Inhibition Toxicity Assessment Pharmacokinetics->Xenograft Models Dosing Regimen

Caption: A generalized workflow for the preclinical comparison of two kinase inhibitors.

Part 1: In Vitro Characterization

The initial phase focuses on the direct comparison of the enzymatic inhibitory activity and cellular effects of Compound X and Sunitinib.

1.1. Kinase Inhibition Profiling

Objective: To determine and compare the potency and selectivity of Compound X and Sunitinib against a broad panel of kinases.

Methodology: In Vitro Kinase Assay

A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[18]

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinases and their respective substrates to desired concentrations in the kinase buffer.

    • Prepare serial dilutions of Compound X and Sunitinib in DMSO.

    • Prepare ATP solution at a concentration near the Kₘ for each specific kinase.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the wells.

    • Add 2 µL of the kinase-substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the generated ADP according to the assay kit manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent).[18]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Data Presentation:

Kinase TargetCompound X IC50 (nM)Sunitinib IC50 (nM)
VEGFR2Experimental DataExperimental Data
PDGFRβExperimental DataExperimental Data
c-KITExperimental DataExperimental Data
FLT3Experimental DataExperimental Data
RETExperimental DataExperimental Data
Other KinaseExperimental DataExperimental Data
1.2. Cellular Activity Assessment

Objective: To evaluate the anti-proliferative effects of Compound X and Sunitinib in relevant cancer cell lines.

Methodology: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19]

Protocol:

  • Cell Seeding:

    • Seed cancer cell lines (e.g., a renal cell carcinoma line like 786-O and a GIST cell line like GIST-T1) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X and Sunitinib in the cell culture medium.

    • Replace the existing medium with the medium containing the compounds or vehicle control (DMSO).

    • Incubate the plates for 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).

Data Presentation:

Cell LineCompound X GI50 (µM)Sunitinib GI50 (µM)
786-OExperimental DataExperimental Data
GIST-T1Experimental DataExperimental Data
OtherExperimental DataExperimental Data
Part 2: In Vivo Evaluation

This phase assesses the pharmacokinetic properties and anti-tumor efficacy of the compounds in animal models.

2.1. Pharmacokinetic (PK) Studies

Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of Compound X and Sunitinib.

Methodology:

  • Administer a single oral dose of each compound to rodents (e.g., BALB/c mice).

  • Collect blood samples at various time points post-administration.

  • Analyze the plasma concentrations of the parent drug and any major metabolites using LC-MS/MS.

  • Sunitinib is primarily metabolized by CYP3A4 to an active N-desethyl metabolite (SU12662).[5][22] The pharmacokinetic analysis should include this active metabolite.

Data Presentation:

ParameterCompound XSunitinibSU12662 (Sunitinib Metabolite)
Tₘₐₓ (h)Experimental Data~6-12[11][12][23]Experimental Data
Cₘₐₓ (ng/mL)Experimental DataExperimental DataExperimental Data
AUC₀₋t (ng·h/mL)Experimental DataExperimental DataExperimental Data
t₁/₂ (h)Experimental Data~40-60[11][12]~80-110[12]
Oral Bioavailability (%)Experimental DataExperimental DataN/A
2.2. Tumor Xenograft Studies

Objective: To compare the in vivo anti-tumor efficacy and tolerability of Compound X and Sunitinib.

Methodology:

  • Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., 786-O) into immunodeficient mice (e.g., nude mice).[24][25]

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • Compound X (at one or more dose levels)

    • Sunitinib (at a clinically relevant dose, e.g., 40 mg/kg, orally, once daily)

  • Administer the treatments for a specified period (e.g., 21-28 days).[24]

  • Measure tumor volumes and body weights regularly.

  • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry to assess target inhibition).

Signaling Pathway Inhibition Growth Factors (VEGF, PDGF) Growth Factors (VEGF, PDGF) Receptor Tyrosine Kinases (VEGFR, PDGFR) Receptor Tyrosine Kinases (VEGFR, PDGFR) Growth Factors (VEGF, PDGF)->Receptor Tyrosine Kinases (VEGFR, PDGFR) Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor Tyrosine Kinases (VEGFR, PDGFR)->Downstream Signaling (e.g., PI3K/Akt, MAPK) Sunitinib / Compound X Sunitinib / Compound X Sunitinib / Compound X->Receptor Tyrosine Kinases (VEGFR, PDGFR) Cellular Responses Cellular Responses Downstream Signaling (e.g., PI3K/Akt, MAPK)->Cellular Responses Proliferation, Angiogenesis, Survival

Caption: Simplified signaling pathway targeted by Sunitinib and potentially by Compound X.

Conclusion

This guide provides a structured framework for a comprehensive head-to-head preclinical comparison of a novel 4-Ethylpyrimidin-5-amine based kinase inhibitor, Compound X, and the established drug, Sunitinib. The outlined experiments will generate critical data on their respective potencies, selectivities, cellular activities, pharmacokinetic profiles, and in vivo efficacies. The results of these studies will be instrumental in determining if Compound X possesses a superior or differentiated profile that warrants further clinical development.

References

  • Sunitinib - Wikipedia. Available from: [Link]

  • Fojo, A. T. (2008). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. Available from: [Link]

  • Pharmacology of Sunitinib (Sunitcap, Sutent); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. (2025-04-13). Available from: [Link]

  • Al-Harbi, S., & Al-Hujaily, E. (2016). Sunitinib: the antiangiogenic effects and beyond. Dove Medical Press. Available from: [Link]

  • Houk, B. E., Bello, C. L., Poland, B., Rosen, L. S., Demetri, G. D., & Motzer, R. J. (2009). A Population Pharmacokinetic Meta-analysis of Sunitinib Malate (SU11248) and Its Primary Metabolite (SU12662) in Healthy Volunteers and Oncology Patients. AACR Journals. Available from: [Link]

  • Sunitinib Malate. Massive Bio. (2025-12-19). Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24). Available from: [Link]

  • van der Veldt, A. A., van den Eertwegh, A. J., van der Gaast, A., Gelderblom, H., van der Holt, B., & de Boer, A. (2014). Relationship Between Sunitinib Pharmacokinetics and Administration Time: Preclinical and Clinical Evidence. PubMed Central. Available from: [Link]

  • Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available from: [Link]

  • Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central. Available from: [Link]

  • Houk, B. E., Bello, C. L., Kang, D., & Amantea, M. (2006). Pharmacokinetics (PK) and efficacy of sunitinib in patients with metastatic renal cell carcinoma (mRCC). ASCO Publications. Available from: [Link]

  • Li, X., He, Y., & Zhang, H. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Available from: [Link]

  • Cell Viability Assays. NCBI Bookshelf. (2013-05-01). Available from: [Link]

  • Pharmacokinetic parameters of sunitinib, SU12662, and total drug... ResearchGate. Available from: [Link]

  • SUNItinib. Cancer Care Ontario. Available from: [Link]

  • Sunitinib. PubChem. Available from: [Link]

  • Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. PubMed. (2013-05-15). Available from: [Link]

  • Brancalion, A., Sgrignani, J., Sbraccia, M., & Sorba, G. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed Central. Available from: [Link]

  • In vitro kinase assay. Protocols.io. (2024-05-31). Available from: [Link]

  • Kinase assays. BMG LABTECH. (2020-09-01). Available from: [Link]

  • Diamond, J. R., Eckhardt, S. G., Tentler, J. J., & Jimeno, A. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research. Available from: [Link]

  • Effective inhibition of Akt signaling and tumor xenograft growth by... ResearchGate. Available from: [Link]

  • Guesmi, Z., Etheve-Quelquejeu, M., & Tod, M. (2017). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PubMed Central. Available from: [Link]

  • Bacterial Cyclodipeptides Inhibit Invasiveness and Metastasis Progression in the Triple-Negative Breast Cancer MDA-MB-231 Mouse Model. MDPI. Available from: [Link]

  • Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. PubMed. Available from: [Link]

  • Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/16368234/
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available from: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.